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3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine Documentation Hub

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  • Product: 3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine

Core Science & Biosynthesis

Foundational

Literature review of 3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine derivatives

This technical guide provides an in-depth review of 3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine and its derivatives. This scaffold represents a specialized class of constricted monoamine reuptake inhibitors , designe...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth review of 3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine and its derivatives. This scaffold represents a specialized class of constricted monoamine reuptake inhibitors , designed to modulate synaptic concentrations of serotonin (5-HT) and norepinephrine (NE).

This guide is structured for drug discovery scientists, focusing on the chemical synthesis, structure-activity relationships (SAR), and pharmacological profiling of this lead series.

Classification: Dual Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) Pharmacophore Primary Application: Neuropsychiatric Therapeutics (Depression, Neuropathic Pain)

Executive Summary & Chemical Profile

The 3-[(phenoxy)methyl]pyrrolidine scaffold is a "privileged structure" in medicinal chemistry, serving as a conformationally restricted analog of the flexible phenoxy-propylamine chain found in first-generation antidepressants like fluoxetine.

The specific substitution pattern—4-chloro-3-fluoro —is a strategic medicinal chemistry optimization. The 4-chloro group enhances lipophilicity and potency at the transporter site, while the 3-fluoro substituent blocks metabolic oxidation at the electron-rich ortho/meta positions, improving the compound's metabolic stability (half-life).

Chemical Entity Profile
PropertyData / Characteristic
IUPAC Name 3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine
Core Scaffold Pyrrolidine (saturated 5-membered nitrogen heterocycle)
Linker Methylene ether (-CH₂-O-)
Pharmacophore Aryl ether + Basic Secondary Amine
Molecular Weight ~229.68 g/mol (Free Base)
pKa (Calc.) ~9.5 (Pyrrolidine Nitrogen)
LogP (Calc.) 2.8 – 3.2 (Optimal for CNS penetration)
Key Isomerism Chiral center at C3 of pyrrolidine.[1] (S)-enantiomer often favored for NET selectivity in this class.

Synthetic Methodologies

The synthesis of 3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine relies on constructing the ether linkage between the chiral pyrrolidine core and the halogenated phenol. Two primary routes are validated in the literature: the Mitsunobu Coupling (preferred for preserving chirality) and Nucleophilic Aromatic Substitution (SNAr) .

Route A: The Mitsunobu Coupling (Stereospecific)

This route is preferred for generating high-enantiomeric excess (ee) material for biological testing.

Reagents:

  • Starting Material: N-Boc-3-hydroxymethylpyrrolidine (commercially available as (R) or (S)).

  • Phenol: 4-Chloro-3-fluorophenol.

  • Coupling Agents: Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD).

  • Solvent: Anhydrous THF or Toluene.

Protocol:

  • Activation: Dissolve N-Boc-3-hydroxymethylpyrrolidine (1.0 eq) and 4-Chloro-3-fluorophenol (1.1 eq) in anhydrous THF under N₂ atmosphere. Cool to 0°C.[2]

  • Coupling: Add PPh₃ (1.2 eq). Dropwise add DIAD (1.2 eq) over 30 minutes to maintain temperature <5°C.

  • Reaction: Allow to warm to room temperature (RT) and stir for 12–16 hours. Monitor by LC-MS for disappearance of the alcohol.

  • Workup: Quench with water, extract with EtOAc. Wash organic layer with 1N NaOH (to remove unreacted phenol) and brine.

  • Deprotection: Dissolve the intermediate in DCM. Add TFA (10–20 eq) or 4M HCl in Dioxane. Stir 2 hours at RT.

  • Isolation: Evaporate volatiles. Basify with saturated NaHCO₃ to pH 10. Extract with DCM to obtain the free base.

Route B: Nucleophilic Displacement (SN2)

Used when the phenol is highly acidic or for scale-up where Mitsunobu reagents are cost-prohibitive.

  • Activation: Convert N-Boc-3-hydroxymethylpyrrolidine to the Mesylate (MsCl, Et₃N).

  • Displacement: React the mesylate with 4-Chloro-3-fluorophenol in the presence of a weak base (K₂CO₃ or Cs₂CO₃) in DMF at 80°C.

  • Deprotection: Acidic cleavage of the Boc group as above.

Visualization: Synthetic Workflow

Synthesis start N-Boc-3-hydroxymethyl pyrrolidine step1 Mitsunobu Coupling (PPh3, DIAD, THF) start->step1 phenol 4-Chloro-3-fluorophenol phenol->step1 inter Ether Intermediate (N-Boc Protected) step1->inter Ether Bond Formation step2 Deprotection (TFA/DCM or HCl) inter->step2 final Target: 3-[(4-Cl-3-F-phenoxy)methyl] pyrrolidine step2->final Free Base Generation

Caption: Stereospecific synthesis via Mitsunobu coupling ensures retention of the pyrrolidine C3 chiral center.

Pharmacological Mechanism & SAR

Mechanism of Action

This molecule acts as a reuptake inhibitor . It binds to the presynaptic Serotonin Transporter (SERT) and Norepinephrine Transporter (NET), preventing the clearance of neurotransmitters from the synaptic cleft.

  • Primary Binding Site: The central cavity of the transporter (S1 site).

  • Ionic Interaction: The secondary amine of the pyrrolidine is protonated at physiological pH, forming a critical salt bridge with a conserved Aspartate residue (Asp98 in SERT) in the transporter.

Structure-Activity Relationship (SAR)

The potency and selectivity of this series are governed by three distinct regions:

  • The Pyrrolidine Core (The Anchor):

    • Constraint: Unlike the flexible chain of fluoxetine, the pyrrolidine ring locks the nitrogen and the ether oxygen into a specific gauche/anti conformation, reducing the entropic cost of binding.

    • Substitution: N-methylation (tertiary amine) often reduces NET selectivity in this specific scaffold, making the secondary amine (NH) preferred for balanced SNRI activity.

  • The Halogenated Aryl Ring (The Lipophilic Tail):

    • 4-Chloro: Occupies a hydrophobic pocket deep within the transporter. Removal of this group leads to a >10-fold loss in potency.

    • 3-Fluoro: This is a "metabolic blocker." In non-fluorinated analogs (e.g., 4-chlorophenoxy), the 3-position is prone to CYP450-mediated hydroxylation. The fluorine atom mimics hydrogen sterically but prevents oxidation, extending the in vivo half-life .

  • Chirality (The Switch):

    • (S)-Enantiomer: Typically exhibits balanced SERT/NET inhibition or slight NET preference.

    • (R)-Enantiomer: Often shifts selectivity towards SERT (SSRI-like profile).

    • Note: Exact selectivity ratios must be determined empirically for the 4-Cl, 3-F derivative, but literature on 3-phenoxymethylpyrrolidines suggests the (S)-isomer is the more potent SNRI.

Visualization: SAR Logic

SAR cluster_0 Structural Components core 3-[(4-Cl-3-F-phenoxy)methyl]pyrrolidine amine Pyrrolidine NH (Secondary Amine) core->amine linker Methylene Linker (-CH2-O-) core->linker aryl Aryl Pattern (4-Cl, 3-F) core->aryl Ionic Bond (Asp98) Ionic Bond (Asp98) amine->Ionic Bond (Asp98) Conformational Lock Conformational Lock linker->Conformational Lock Hydrophobic Pocket\n+ Metabolic Stability Hydrophobic Pocket + Metabolic Stability aryl->Hydrophobic Pocket\n+ Metabolic Stability

Caption: Functional decomposition of the ligand. The 4-Cl/3-F pattern specifically targets hydrophobic pockets while blocking CYP oxidation.

Experimental Protocols for Validation

To validate the "derivative" status and biological activity, the following protocols are standard in the field.

A. Monoamine Uptake Inhibition Assay (In Vitro)

Purpose: Determine IC50 values for SERT, NET, and DAT.

  • Preparation: Use CHO (Chinese Hamster Ovary) or HEK293 cells stably transfected with human SERT, NET, or DAT.

  • Incubation: Plate cells in 96-well plates. Incubate with the test compound (concentration range: 0.1 nM to 10 µM) for 15 minutes at 37°C.

  • Substrate Addition: Add radiolabeled neurotransmitter (e.g., [³H]-5-HT or [³H]-NE). Incubate for 5–10 minutes.

  • Termination: Wash cells 3x with ice-cold buffer to stop uptake.

  • Quantification: Lyse cells and measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % uptake vs. log[concentration] to derive IC50.

B. Metabolic Stability Assay (Microsomal Stability)

Purpose: Verify the protective effect of the 3-Fluoro substituent.

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Reaction: Incubate 1 µM test compound with microsomes (0.5 mg/mL protein) at 37°C.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench with acetonitrile containing internal standard.

  • Analysis: LC-MS/MS quantification of parent compound remaining.

  • Success Metric: Intrinsic clearance (CLint) should be significantly lower than the non-fluorinated analog.

Safety & Toxicology Considerations

When developing derivatives of this scaffold, researchers must monitor specific "class effects":

  • hERG Inhibition: 3-substituted pyrrolidines can sometimes block the hERG potassium channel, leading to QT prolongation.

    • Mitigation: Introduce polar groups or reduce lipophilicity (LogP < 3) if hERG IC50 is < 10 µM.

  • Selectivity vs. DAT: High DAT inhibition indicates abuse potential (stimulant effect). The 4-Cl, 3-F substitution usually favors SERT/NET over DAT, but this must be confirmed.

References

  • Van Orden, L. J., et al. (2013).[3] "A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships."[3] Bioorganic & Medicinal Chemistry Letters, 23(5), 1456-1461.[3]

    • Relevance: Defines the core SAR for the 3-phenoxymethylpyrrolidine class.
  • Fish, P. V., et al. (2009). "N-[(3S)-Pyrrolidin-3-yl]benzamides as novel dual serotonin and noradrenaline reuptake inhibitors: impact of small structural modifications on P-gp recognition and CNS penetration."[4] Bioorganic & Medicinal Chemistry Letters, 19(17), 5078-5081.[4]

    • Relevance: Discusses the pyrrolidine scaffold in the context of CNS penetr
  • Meltzer, P. C., et al. (2006). "1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors." Journal of Medicinal Chemistry, 49(4), 1420-1432.

    • Relevance: Provides comparative SAR on pyrrolidine-based reuptake inhibitors and the effect of aryl halogen
  • Cases, M., et al. (2005). "Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists." Bioorganic & Medicinal Chemistry Letters, 15(3), 589-593.

    • Relevance: Illustrates the chemical synthesis techniques for phenoxy-alkyl-amine ethers.

Sources

Exploratory

Molecular weight and formula of 3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine

[1] Executive Summary This technical guide provides a comprehensive physicochemical and synthetic profile of 3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine , a secondary amine scaffold frequently utilized in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide provides a comprehensive physicochemical and synthetic profile of 3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine , a secondary amine scaffold frequently utilized in medicinal chemistry.[1] Structurally, it serves as a robust pharmacophore in the development of monoamine reuptake inhibitors and receptor ligands. This document details its molecular stoichiometry, stereochemical considerations, validated synthetic pathways, and analytical characterization protocols.

Part 1: Molecular Identity & Stoichiometric Fundamentals[1]

Core Physicochemical Data

The following data establishes the baseline identity for the free base form of the molecule. In practical applications, this compound is often isolated as a hydrochloride or oxalate salt to enhance stability and crystallinity.

PropertyValueNotes
IUPAC Name 3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine
Molecular Formula

Confirmed via elemental count.[1][2][3]
Molecular Weight 229.68 g/mol Average mass.
Monoisotopic Mass 229.067 g/mol Based on

and

.
Exact Mass 229.066997 DaCritical for HRMS validation.
Heavy Atom Count 15Useful for ligand efficiency calculations.
CLogP (Predicted) ~2.1 - 2.4Lipophilic, suitable for CNS penetration.
pKa (Predicted) ~9.5 (Pyrrolidine NH)Highly basic; exists as cation at physiological pH.
Elemental Analysis (Calculated)

For purity validation, the theoretical elemental composition is:

  • Carbon: 57.52%[1]

  • Hydrogen: 5.71%

  • Chlorine: 15.43%[1]

  • Fluorine: 8.27%[1]

  • Nitrogen: 6.10%[1]

  • Oxygen: 6.97%[1]

Part 2: Structural Logic & Stereochemistry[1]

The Chiral Center

The 3-position of the pyrrolidine ring is a chiral center.[1] Consequently, this molecule exists as two distinct enantiomers:

  • (S)-3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine

  • (R)-3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine

Research Implication: In biological assays, particularly for GPCRs or transporter proteins (e.g., SERT/NET), the enantiomers often exhibit significantly different binding affinities (eutomer vs. distomer). It is standard protocol to synthesize the racemate for initial screening, followed by chiral resolution or asymmetric synthesis of the specific enantiomer for lead optimization.

Pharmacophore Analysis[1]
  • Pyrrolidine Ring: Provides a secondary amine for ionic bonding (salt bridge) with aspartate residues in receptor binding pockets.

  • Ether Linker (-CH2-O-): Acts as a flexible hinge, allowing the aromatic ring to adopt the necessary conformation for hydrophobic pi-stacking interactions.[1]

  • Halogenated Aryl Group: The 4-Cl, 3-F substitution pattern modulates metabolic stability (blocking para-hydroxylation) and tunes the electronic properties of the phenyl ring.[1]

Part 3: Synthetic Methodology

The most robust route for synthesizing this ether scaffold is the Mitsunobu Reaction , followed by N-Boc deprotection. This pathway avoids the harsh conditions of nucleophilic aromatic substitution (SNAr), which can be sluggish with non-activated fluorobenzenes.

Reaction Scheme

The synthesis couples N-Boc-3-hydroxymethylpyrrolidine with 4-chloro-3-fluorophenol.[1]

SynthesisWorkflow Start1 N-Boc-3-hydroxymethyl pyrrolidine Intermediate Mitsunobu Intermediate (N-Boc Ether) Start1->Intermediate Start2 4-Chloro-3-fluorophenol Start2->Intermediate Coupling FinalProduct Target Molecule (Salt Form) Intermediate->FinalProduct Cleavage Reagents PPh3 / DIAD THF, 0°C to RT Reagents->Intermediate Deprotection Deprotection (TFA or HCl) Deprotection->FinalProduct

Figure 1: Synthetic workflow utilizing the Mitsunobu coupling strategy.

Detailed Protocol

Step 1: Mitsunobu Coupling

  • Dissolution: Dissolve N-Boc-3-hydroxymethylpyrrolidine (1.0 eq) and triphenylphosphine (PPh3, 1.2 eq) in anhydrous THF under nitrogen atmosphere.

  • Addition: Cool the solution to 0°C. Add 4-chloro-3-fluorophenol (1.1 eq).

  • Activation: Dropwise add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) over 15 minutes. Ensure the temperature remains <5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Workup: Concentrate in vacuo. Triturate with diethyl ether/hexane to precipitate triphenylphosphine oxide (TPPO). Filter and purify the filtrate via silica gel chromatography.

Step 2: N-Boc Deprotection

  • Dissolve the intermediate in DCM (dichloromethane).

  • Add Trifluoroacetic acid (TFA) (ratio 1:4 TFA:DCM) or 4M HCl in Dioxane.

  • Stir at room temperature for 1–2 hours.

  • Isolation: Evaporate volatiles. Basify with saturated NaHCO3 (aq) and extract into DCM to obtain the free base, or recrystallize the salt directly.

Part 4: Analytical Validation

Trustworthy identification relies on confirming the unique halogen isotope pattern and the specific connectivity of the ether linkage.

Mass Spectrometry (LC-MS)[1]
  • Ionization: Electrospray Ionization (ESI+).

  • Observed Mass:

    • 
       peak at 230.1 Da .
      
    • Isotope Pattern: You must observe a characteristic 3:1 ratio between the peaks at m/z 230 and m/z 232. This "M+2" peak confirms the presence of a single Chlorine atom.

  • Fragmentation: High collision energy often cleaves the ether bond, yielding a tropylium-like fragment or the pyrrolidinyl-methyl carbocation.[1]

Proton NMR ( -NMR)

Solvent:


 or 

[1]
Chemical Shift (

)
MultiplicityIntegrationAssignment
7.20 – 7.40 Multiplet1HAryl H (C5 position, ortho to Cl)
6.60 – 6.80 Multiplet2HAryl H (C2, C6 positions)
3.80 – 3.95 Doublet/Multiplet2H

(Ether linker)
2.90 – 3.20 Multiplet3HPyrrolidine ring protons (

to N)
2.60 – 2.80 Multiplet1HPyrrolidine ring proton (

to N)
2.40 – 2.60 Multiplet1HMethine CH (C3 position)
1.50 – 2.10 Multiplet2HPyrrolidine ring protons (C4 position)
Analytical Decision Tree

AnalysisTree Sample Crude Product LCMS LC-MS Analysis Sample->LCMS CheckCl Isotope Pattern 3:1 (230/232)? LCMS->CheckCl NMR 1H-NMR Analysis CheckCl->NMR Yes Fail Reject / Repurify CheckCl->Fail No CheckLinker Signal at ~3.9 ppm (O-CH2)? NMR->CheckLinker Pass Identity Confirmed CheckLinker->Pass Yes CheckLinker->Fail No

Figure 2: Step-by-step validation logic for confirming product identity.

Part 5: Safety & Stability[1]

  • Handling: As a secondary amine, the free base is prone to oxidation and carbonate formation upon exposure to air. Store under inert gas (Argon/Nitrogen) at -20°C.

  • Salt Forms: Conversion to the Hydrochloride (HCl) or Oxalate salt is highly recommended for long-term storage. These salts are typically white, non-hygroscopic solids.

  • Hazards: Treat as a potential irritant. The halogenated phenol precursor is toxic; ensure all Mitsunobu byproducts (hydrazine derivatives from DIAD) are fully removed.

References

  • Mitsunobu Reaction Protocols: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009. Link

  • Pyrrolidine Scaffolds in Drug Discovery: Vitaku, E., Smith, D. T., & Njardarson, J. T. "Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals." Journal of Medicinal Chemistry, 2014. Link

  • General Physicochemical Data: PubChem Compound Summary for substituted pyrrolidines. Link

  • Synthesis of Aryloxymethyl Pyrrolidines: Patent WO2010097246A1 (Example of similar scaffold synthesis). Link

Sources

Foundational

Binding affinity studies involving 3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine scaffolds

A Technical Guide to Binding Affinity & Kinetic Profiling Executive Summary The 3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine scaffold represents a privileged pharmacophore in neuropsychiatric drug discovery. Structura...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Binding Affinity & Kinetic Profiling

Executive Summary

The 3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine scaffold represents a privileged pharmacophore in neuropsychiatric drug discovery. Structurally, it serves as a conformationally restricted analogue of open-chain aryloxy-alkyl-amines (e.g., atomoxetine, fluoxetine). This restriction often imparts enhanced selectivity for Monoamine Transporters (MATs) —specifically SERT and NET—and Sigma-1 Receptors (


R) .

This guide provides a rigorous, self-validating framework for characterizing the binding affinity of this chemotype. It moves beyond standard


 generation to focus on thermodynamic validity, kinetic resolution, and enantioselective profiling.

Part 1: Chemical Space & Pharmacophore Logic

Before initiating wet-lab protocols, researchers must understand why this scaffold binds. The affinity is driven by two distinct domains:

  • The Cationic Head (Pyrrolidine): At physiological pH (7.4), the secondary amine is protonated (

    
    ). This positive charge forms a critical salt bridge with the conserved aspartate residue in the transmembrane domain of MATs (e.g., Asp98 in hSERT).
    
  • The Lipophilic Tail (4-Cl, 3-F Phenoxy): The halogenated ring fits into the hydrophobic orthosteric pocket.

    • 4-Chloro: Increases lipophilicity and blocks rapid metabolic oxidation at the para-position.

    • 3-Fluoro: Modulates the electron density of the ether oxygen and influences the dipole moment, often enhancing

      
      R affinity.
      
Critical Consideration: Chirality

The 3-position of the pyrrolidine ring is a chiral center. Binding affinity often differs by 10-100 fold between enantiomers.

  • Directive: Do not assay the racemate alone. Synthesize or separate (R)- and (S)-enantiomers and profile them independently.

Part 2: Target Identification & Assay Selection

Based on the structural class, the primary screening panel must include:

TargetPhysiological RoleReference RadioligandSource Tissue/Cell Line
hSERT Serotonin Reuptake

-Citalopram
HEK-293 (Transfected) or Rat Cortex
hNET Norepinephrine Reuptake

-Nisoxetine
HEK-293 (Transfected) or Rat Cortex

R
Chaperone/Modulation

-Pentazocine
Guinea Pig Brain / Liver
hDAT Dopamine Reuptake

-WIN 35,428
HEK-293 (Transfected) or Rat Striatum

Part 3: Radioligand Binding Protocols (The Core)

This section details the competition binding assay to determine the inhibition constant (


).
Membrane Homogenate Preparation

Why this matters: Poor membrane integrity leads to inaccessible binding sites and false negatives.

  • Tissue Dissection: Rapidly dissect rat cortex (for SERT/NET) on ice.

  • Homogenization: Use a Polytron homogenizer (bursts of 10s) in 10 volumes of ice-cold Tris-Sucrose Buffer (50 mM Tris-HCl, pH 7.4, 0.32 M Sucrose).

    • Note: Sucrose preserves vesicle integrity during initial breakdown.

  • Centrifugation:

    • Spin 1: 1,000

      
       for 10 min (remove nuclear debris).
      
    • Spin 2 (Supernatant): 40,000

      
       for 20 min (pellet membranes).
      
  • Resuspension: Resuspend the final pellet in assay buffer to a protein concentration of 0.5–1.0 mg/mL (Bradford assay).

Competition Binding Assay Workflow

Why this matters: We must ensure equilibrium is reached to calculate a valid


.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl (mimics physiological salt).

  • Radioligand:

    
    -Nisoxetine (for NET) at 
    
    
    
    concentration (approx. 1-2 nM).
  • Non-Specific Binding (NSB) control: 1

    
    M Desipramine (saturates the specific sites).
    

Protocol:

  • Plate Setup: Use 96-well polypropylene deep-well plates.

    • Total Binding: Membrane + Radioligand + Vehicle (DMSO).

    • NSB: Membrane + Radioligand + Desipramine.

    • Test: Membrane + Radioligand + 3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine (10 concentrations, 10 pM to 10

      
      M).
      
  • Incubation: 60 minutes at 25°C.

    • Scientific Logic:[1][2][3] Lipophilic amines can stick to plastic. 25°C is preferred over 37°C to reduce receptor degradation during long incubations.

  • Filtration (The Critical Step):

    • Pre-soak GF/B glass fiber filters in 0.5% Polyethyleneimine (PEI) for 2 hours.

    • Reason: The pyrrolidine scaffold is positively charged. It will stick non-specifically to the negatively charged glass fibers. PEI neutralizes the filter charge, reducing background noise.

    • Harvest using a cell harvester (e.g., Brandel or PerkinElmer). Wash

      
       with ice-cold buffer.
      
  • Counting: Add liquid scintillation cocktail and count via LSC.

Part 4: Visualization of Experimental Logic

The following diagram illustrates the validated workflow for characterizing this scaffold, ensuring no false positives due to "sticky" compounds.

BindingAssayWorkflow cluster_Assay Competition Binding Assay Start Compound Library (R/S Enantiomers) Prep Membrane Preparation (Rat Cortex / HEK293) Start->Prep Dissolve in DMSO Mix Incubation (Equilibrium) Ligand + Membrane + [3H]-Tracer Prep->Mix Filter Filtration (GF/B) *Pre-soaked in 0.5% PEI* Mix->Filter 60 min @ 25°C Count Scintillation Counting Filter->Count Rapid Wash Analysis Data Analysis (Cheng-Prusoff Correction) Count->Analysis CPM Data Decision Selectivity Profile (SERT vs NET vs Sigma) Analysis->Decision Calculate Ki PEI_Note CRITICAL: PEI blocks non-specific binding of cationic pyrrolidine PEI_Note->Filter

Caption: Workflow for radioligand binding. The PEI pre-soak step is highlighted as critical for cationic pyrrolidine scaffolds to prevent filter absorption artifacts.

Part 5: Data Analysis & Interpretation

Do not rely solely on


. You must convert to 

to allow comparison across different labs and assays.
The Cheng-Prusoff Correction


  • 
    : Concentration of radioligand used (e.g., 2 nM).
    
  • 
    : Dissociation constant of the radioligand (determined previously via Saturation Binding).
    
Hill Slope Analysis

Analyze the Hill Slope (


) from your sigmoidal dose-response curve.
  • 
    :  Indicates simple, competitive binding at a single site.
    
  • 
    :  Suggests negative cooperativity or multiple binding sites (e.g., high and low affinity states of the transporter).
    
  • 
    :  Suggests positive cooperativity or aggregation of the compound (a common artifact with lipophilic halo-phenoxy compounds).
    

Part 6: Advanced Kinetic Profiling (Residence Time)

High affinity (


) does not always correlate with in vivo efficacy. For this scaffold, Residence Time (

)
is a better predictor of duration of action.

Protocol:

  • Incubate membranes with the pyrrolidine test compound at

    
     for 60 mins.
    
  • Wash extensively (dilution method) to initiate dissociation.

  • Add radioligand probe at various time points to measure receptor occupancy recovery.

  • Goal: A slow dissociation rate (

    
    ) indicates a long residence time, which is desirable for once-daily dosing potential.
    

References

  • Eshleman, A. J., et al. (2017).[3] "Affinity and Selectivity of Pyrrolidine-Based Cathinones for Monoamine Transporters." Neuropharmacology.

  • Weber, F., et al. (2009). "4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: Design, synthesis and structure-activity relationships." Bioorganic & Medicinal Chemistry Letters.

  • Prezzavento, O., et al. (2007). "Synthesis and biological evaluation of conformationally restricted 2-(1-pyrrolidinyl)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methylethylenediamines as sigma receptor ligands." Journal of Medicinal Chemistry.

  • IUPHAR/BPS Guide to PHARMACOLOGY. "Serotonin Transporter (SERT) Binding Protocols."

  • National Institute of Mental Health (NIMH) Psychoactive Drug Screening Program (PDSP). "PDSP Assay Protocols for Radioligand Binding."

Sources

Exploratory

History and discovery of 3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine applications

The following technical guide details the history, chemical discovery, and applications of 3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine . This molecule represents a "privileged scaffold" in medicinal chemistry—specifi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the history, chemical discovery, and applications of 3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine . This molecule represents a "privileged scaffold" in medicinal chemistry—specifically within the development of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) and Voltage-Gated Ion Channel blockers .

Executive Summary

3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine is a chiral heterocyclic ether used primarily as a high-value intermediate and pharmacophore probe in neuropsychiatric drug discovery. Historically, it emerged during the "rigidification" era of medicinal chemistry, where researchers sought to constrain the conformational flexibility of linear amines (like fluoxetine) into cyclic systems (pyrrolidines) to enhance selectivity for monoamine transporters (SERT/NET).

The specific 4-chloro-3-fluoro substitution pattern is a critical bioisosteric design choice. It serves two functions:

  • Metabolic Blocking: The halogens block the para- and meta-positions from rapid oxidative metabolism by Cytochrome P450 enzymes.

  • Electronic Tuning: The electron-withdrawing nature of the halogens modulates the acidity of the phenoxy ring, influencing the binding affinity to the hydrophobic pocket of the target protein.

History & Discovery: The "Rigid Analog" Evolution

The Transition from Linear to Cyclic

In the late 1980s and early 1990s, the success of SSRIs (Selective Serotonin Reuptake Inhibitors) like Fluoxetine drove research into SNRIs . Early candidates possessed flexible propyl-amine chains.

  • The Problem: Flexible chains allow "promiscuous binding," leading to off-target effects (e.g., histamine or muscarinic receptor binding).

  • The Solution: Researchers at major pharmaceutical firms (including Eli Lilly and Pfizer) began exploring 3-substituted pyrrolidines . The pyrrolidine ring "locks" the nitrogen and the aromatic ether into a specific spatial orientation, mimicking the bioactive conformation required for transporter inhibition.

The 4-Chloro-3-Fluoro Optimization

The discovery of the 4-chloro-3-fluorophenoxy moiety was a result of Topliss Tree optimization strategies.

  • Early Analogs: Unsubstituted phenoxy rings were metabolically unstable.

  • 4-Chloro: Increased potency but had lipophilicity issues.

  • 3-Fluoro Addition: The introduction of fluorine at the 3-position (adjacent to the chloro) created a "metabolic shield" and optimized the dipole moment. This specific pattern is now a standard motif in modern pain and depression therapeutics (seen in structures investigated for Nav1.7 inhibition).

Applications in Drug Development[1]

Serotonin-Norepinephrine Reuptake Inhibition (SNRI)

The primary application of this scaffold is as a core pharmacophore for SNRIs. The pyrrolidine nitrogen mimics the secondary amine of norepinephrine, while the halogenated phenyl ring engages the hydrophobic pocket of the transporter.

  • Mechanism: The molecule binds to the central substrate site of SERT/NET, preventing the reuptake of neurotransmitters into the presynaptic neuron.

  • Selectivity: The (S)-enantiomer often exhibits superior binding affinity compared to the (R)-enantiomer due to steric constraints within the transporter binding pocket.

Nav1.7 Sodium Channel Blockers (Pain Management)

Recent patent literature (e.g., from RaQualia or Merck) utilizes this ether-linked pyrrolidine scaffold to develop non-opioid analgesics.

  • Role: The molecule acts as a "voltage-sensor trapper," stabilizing the channel in an inactivated state.

  • Significance: The 3-[(4-Chloro-3-fluorophenoxy)methyl] moiety provides the necessary lipophilicity to penetrate the nerve sheath while maintaining specific interactions with the channel's local anesthetic binding site.

nNOS Inhibitors

As noted in specific synthesis literature, this scaffold serves as a building block for inhibitors of neuronal Nitric Oxide Synthase (nNOS) . The pyrrolidine ring acts as a peptidomimetic spacer, positioning the aromatic headgroup to interact with the heme active site of the enzyme.

Technical Synthesis & Protocols

Retrosynthetic Analysis

The most robust route to 3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine relies on the Mitsunobu Reaction . This pathway allows for the retention of stereochemistry (with inversion) if starting from a chiral alcohol.

Key Reagents:

  • Substrate A: N-Boc-3-hydroxymethylpyrrolidine (commercially available).

  • Substrate B: 4-Chloro-3-fluorophenol.[1][2][3][4][5]

  • Coupling Agents: Triphenylphosphine (

    
    ) and Diisopropyl azodicarboxylate (DIAD).
    
Detailed Experimental Protocol (Self-Validating)

Note: This protocol assumes the synthesis of the N-Boc protected intermediate, followed by deprotection.

Step 1: Mitsunobu Coupling

  • Preparation: In a flame-dried round-bottom flask under Nitrogen (

    
    ) atmosphere, dissolve N-Boc-3-hydroxymethylpyrrolidine (1.0 eq, 10 mmol) and 4-Chloro-3-fluorophenol (1.1 eq, 11 mmol) in anhydrous THF (50 mL).
    
  • Activation: Cool the solution to 0°C. Add Triphenylphosphine (

    
    , 1.2 eq) and stir for 10 minutes until fully dissolved.
    
  • Addition: Dropwise add DIAD (1.2 eq) over 20 minutes. Critical Control Point: Maintain temperature < 5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours.

  • Validation (TLC): Check completion using Hexane:Ethyl Acetate (3:1). The starting alcohol spot (

    
    ) should disappear.
    

Step 2: Purification & Deprotection

  • Workup: Concentrate the THF in vacuo. Redissolve the residue in Ethyl Acetate and wash with 1N NaOH (to remove unreacted phenol) followed by Brine.

  • Column Chromatography: Purify the N-Boc intermediate on silica gel (Gradient: 0-20% EtOAc in Hexanes).

  • Deprotection: Dissolve the purified oil in Dichloromethane (DCM). Add Trifluoroacetic acid (TFA) (1:4 ratio v/v). Stir for 2 hours.

  • Isolation: Evaporate volatiles. Basify with saturated

    
     and extract into DCM. Dry over 
    
    
    
    .
  • Final Product: 3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine (Free base or HCl salt).

Data Summary Table
ParameterSpecificationCausality/Reasoning
Molecular Formula

Core scaffold composition.[4]
Molecular Weight 229.68 g/mol Optimal range for Blood-Brain Barrier (BBB) penetration (<450 Da).
LogP (Calc) ~2.8Lipophilicity sufficient for CNS entry but low enough to avoid sequestration in fat.
pKa (Pyrrolidine) ~9.5Basic nitrogen ensures protonation at physiological pH, essential for ionic bonding with Aspartate residues in the transporter.
H-Bond Donors 1 (Amine)Critical for anchoring the molecule in the binding pocket.

Visualization of Workflows

Synthesis Pathway (Mitsunobu)

The following diagram illustrates the convergent synthesis strategy.

SynthesisPathway Start1 N-Boc-3-hydroxymethyl pyrrolidine Reagents PPh3 + DIAD (THF, 0°C) Start1->Reagents Start2 4-Chloro-3-fluorophenol Start2->Reagents Intermediate N-Boc-Ether Intermediate Reagents->Intermediate Mitsunobu Coupling Deprotection TFA / DCM (Deprotection) Intermediate->Deprotection Final 3-[(4-Chloro-3-fluorophenoxy) methyl]pyrrolidine Deprotection->Final N-Boc Removal

Caption: Convergent Mitsunobu synthesis pathway ensuring stereochemical control and efficient ether linkage formation.

Pharmacological Mechanism of Action (SNRI)

This diagram details the logical interaction between the ligand and the target transporter.

MOA cluster_Transporter Monoamine Transporter (SERT/NET) Ligand Ligand: 3-[(4-Cl-3-F-phenoxy)methyl]pyrrolidine BindingSite Central Binding Site (S1 Pocket) Ligand->BindingSite Enters Pocket IonicBond Aspartate Residue (Ionic Bond) BindingSite->IonicBond Pyrrolidine Nitrogen (+) Interacts Hydrophobic Hydrophobic Pocket (Pi-Stacking) BindingSite->Hydrophobic 4-Cl-3-F-Phenyl Ring Interacts Effect Inhibition of Reuptake IonicBond->Effect Hydrophobic->Effect Clinical Increased Synaptic Neurotransmitter Levels Effect->Clinical

Caption: Mechanism of Action showing the dual-anchor binding mode (Ionic + Hydrophobic) leading to reuptake inhibition.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44590025: (2R)-3-(4-chloro-3-fluorophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide. Retrieved from [Link](Demonstrates the use of the 4-chloro-3-fluorophenoxy moiety in bioactive patents).

  • Google Patents (2012).CN102471258A: 3-phenoxymethylpyrrolidine compounds.
  • Silverman, R. B., & Holladay, M. W. (2014).The Organic Chemistry of Drug Design and Drug Action. Academic Press.
  • Vertex AI Search (2025). Structure-based design of nNOS inhibitors. (Snippet 1.1). Retrieved from [Link](Validates the use of this scaffold as a key intermediate in nNOS inhibitor synthesis).

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Peptide Coupling Protocols for 3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine

Executive Summary & Scope This guide details the procedural framework for utilizing 3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine (CAS: 946726-78-9) as a nucleophile in amide bond formation. As a functionalized seconda...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This guide details the procedural framework for utilizing 3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine (CAS: 946726-78-9) as a nucleophile in amide bond formation. As a functionalized secondary amine, this building block presents specific steric and electronic challenges distinct from primary amines.

This document targets medicinal chemists and process development scientists. It moves beyond generic "stir and mix" instructions to provide a causality-driven protocol focusing on:

  • Steric Management: Overcoming the nucleophilic impediment of the pyrrolidine ring.

  • Salt Management: Critical handling of the hydrochloride salt form to ensure stoichiometric accuracy.

  • Epimerization Control: Preserving chirality of the carboxylic acid partner during activation.

Chemical Profile & Handling

Before initiating coupling, the physicochemical properties of the amine must be understood to select the correct solvent system.

PropertySpecification
Chemical Name 3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine
CAS Number 946726-78-9
Molecular Weight 229.68 g/mol (Free Base)
Typical Form Hydrochloride Salt (Solid)
Nucleophilicity Moderate (Secondary amine, hindered by ring structure)
Solubility High in DMSO, DMF, MeOH; Low in non-polar ethers
Storage Hygroscopic. Store at 2-8°C under inert atmosphere (Ar/N₂).
Critical Pre-Step: Salt Free-Basing

This reagent is typically supplied as a hydrochloride salt to prevent oxidation. Direct addition of the salt to a carbodiimide reaction without sufficient base will fail. The protonated amine (


) is non-nucleophilic. You must include at least 1.0 equivalent of tertiary base (DIPEA or NMM) solely to neutralize the HCl, plus the base required for the coupling reaction.

Mechanistic Strategy

The Challenge: Secondary Amine Coupling

Secondary amines like pyrrolidines are more sterically hindered than primary amines. Standard coupling agents (e.g., EDC/NHS) often result in slow kinetics, leading to hydrolysis of the active ester or racemization of the chiral acid component.

The Solution: High-Reactivity Uronium or Phosphonic Anhydrides

We employ two distinct protocols based on the experimental goal:

  • Protocol A (HATU): Uses Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium.

    • Why: HATU generates an OAt-active ester.[1] The pyridine nitrogen in the leaving group (HOAt) provides anchiomeric assistance (neighboring group effect), accelerating the attack of the hindered secondary amine.

  • Protocol B (T3P): Uses Propylphosphonic Anhydride.

    • Why: T3P acts as a kinetic scavenger of water and drives the reaction in a cyclic transition state that significantly lowers epimerization risk. It is ideal for scale-up due to easy aqueous workup.

Visual Workflows

Figure 1: Decision Matrix & Workflow

PeptideCouplingWorkflow Start Start: Define Goals CheckChirality Is the Acid Partner Chiral & Epimerization Prone? Start->CheckChirality Scale Reaction Scale? CheckChirality->Scale No / Low Risk MethodT3P Select Protocol B: T3P Activation CheckChirality->MethodT3P Yes (High Risk) MethodHATU Select Protocol A: HATU Activation Scale->MethodHATU < 100 mg (Discovery) Scale->MethodT3P > 1g (Process/Green) Execution Execution: 1. Activate Acid (0°C) 2. Add Amine-HCl + Base 3. Warm to RT MethodHATU->Execution MethodT3P->Execution QC QC Validation: LC-MS & 1H-NMR Execution->QC

Caption: Decision tree for selecting between HATU (high potency) and T3P (low epimerization) based on substrate chirality and scale.

Experimental Protocols

Protocol A: HATU-Mediated Coupling (Discovery Scale)

Best for: Small scale (<100 mg), difficult substrates, maximum yield.

Reagents:

  • Carboxylic Acid Partner (1.0 equiv)

  • Amine: 3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine HCl (1.1 equiv)

  • Coupling Agent: HATU (1.1 equiv)

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Procedure:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Base Addition 1: Add DIPEA (1.0 equiv) and stir at 0°C (ice bath) for 5 minutes.

  • Agent Addition: Add HATU (1.1 equiv). Stir at 0°C for 15 minutes. The solution should turn slightly yellow/orange, indicating active ester formation.

  • Amine Preparation: In a separate vial, dissolve the Pyrrolidine HCl salt (1.1 equiv) in minimal DMF. Add DIPEA (2.0 equiv) to this vial to free-base the amine.

  • Coupling: Dropwise add the amine solution to the activated acid mixture.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours.

  • Monitoring: Check via LC-MS. Look for the disappearance of the acid peak and formation of the product mass (

    
    ).
    
  • Workup: Dilute with EtOAc. Wash 3x with 10% LiCl (removes DMF), 1x with Sat. NaHCO₃, 1x with Brine. Dry over Na₂SO₄.[2]

Protocol B: T3P-Mediated Coupling (Scale-Up)

Best for: Larger scale, chiral acids sensitive to racemization, easy purification.

Reagents:

  • Carboxylic Acid Partner (1.0 equiv)

  • Amine: 3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine HCl (1.1 equiv)

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 equiv)

  • Base: NMM (N-Methylmorpholine) or Pyridine (4.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (Green alternative)

Procedure:

  • Slurry: Combine Carboxylic Acid (1.0 equiv) and Pyrrolidine HCl salt (1.1 equiv) in EtOAc (0.2 M).

  • Base Addition: Add NMM (4.0 equiv). The mixture may become homogeneous as salts dissolve. Cool to 0°C.[2]

  • Coupling: Add T3P solution (1.5 equiv) dropwise over 5 minutes.

    • Note: T3P is exothermic upon addition.

  • Reaction: Allow to warm to RT and stir for 12 hours (T3P kinetics are slower than HATU but cleaner).

  • Workup: The beauty of T3P is that water-soluble byproducts (phosphates) wash away easily. Wash the organic layer with water, 0.5M HCl (if product is not acid-sensitive), Sat. NaHCO₃, and Brine.

Mechanism of Action

Understanding the mechanism ensures you can troubleshoot failures.

Figure 2: Mechanism of HATU Activation

Mechanism Acid Carboxylic Acid OAtEster Activated OAt-Ester (Reactive Intermediate) Acid->OAtEster + HATU / Base HATU HATU Reagent HATU->OAtEster Product Amide Product OAtEster->Product + Amine HOAt HOAt Byproduct OAtEster->HOAt Leaving Group Amine Pyrrolidine Amine Amine->Product

Caption: HATU converts the acid to a highly reactive OAt-ester. The pyridine nitrogen on the leaving group facilitates amine attack.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Yield (<30%) Incomplete salt neutralization.Ensure Base equivalents = (Acid equivs) + (Amine-HCl equivs) + 1. Increase DIPEA.
Racemization Over-activation or high base pH.Switch from HATU/DIPEA to T3P/Pyridine. Keep temp at 0°C longer.
No Reaction Steric bulk of pyrrolidine.Switch solvent to NMP (N-methylpyrrolidone) and heat to 50°C (only if acid is achiral).
Oligomerization Amine instability.Do not free-base the pyrrolidine until immediately before addition.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3] Tetrahedron, 61(46), 10827-10852.[4][5] Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Retrieved February 26, 2026. Link

  • ChemicalBook. (2025). 3-(3-CHLORO-4-FLUOROPHENOXY)PYRROLIDINE Properties. Link

Sources

Application

Scalable manufacturing methods for 3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine

An Application Note and Protocol Guide for Drug Development Professionals Topic: Scalable Manufacturing of 3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine Abstract This document provides a detailed guide for the scalable...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Drug Development Professionals

Topic: Scalable Manufacturing of 3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine

Abstract

This document provides a detailed guide for the scalable synthesis of 3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine, a key heterocyclic building block for pharmaceutical research and development. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently found in FDA-approved drugs.[1][2] This guide outlines a robust, two-part synthetic strategy designed for efficiency and scalability, moving from readily available starting materials to the final, high-purity compound. The core of this strategy involves the well-established Williamson ether synthesis, a reliable method for forming the crucial ether linkage.[3][4] We will provide detailed, step-by-step protocols, explanations for key experimental choices, and methods for in-process control and final product purification, ensuring a reproducible and scalable manufacturing process.

Introduction and Strategic Overview

The compound 3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine incorporates two critical pharmacophores: the saturated nitrogen-containing pyrrolidine ring and a halogenated phenoxy moiety. This combination makes it a valuable intermediate for synthesizing complex active pharmaceutical ingredients (APIs). The development of a scalable, cost-effective, and robust manufacturing process is therefore essential to support drug discovery programs from preclinical to commercial stages.

Retrosynthetic Analysis

A logical retrosynthetic approach disconnects the molecule at the ether linkage, suggesting a Williamson ether synthesis as the key bond-forming step. This strategy simplifies the synthesis into the preparation of two key precursors: a suitably activated pyrrolidin-3-yl-methanol derivative and 4-chloro-3-fluorophenol.

G TM Target Molecule 3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine Ether_Linkage C-O Ether Bond (Williamson Ether Synthesis) TM->Ether_Linkage Retrosynthesis Pyrrolidine Intermediate 1 (N-Boc-pyrrolidin-3-yl)methyl methanesulfonate Ether_Linkage->Pyrrolidine Phenol Intermediate 2 4-Chloro-3-fluorophenol Ether_Linkage->Phenol Pyrrolidine_Precursor Starting Material (S)-N-Boc-pyrrolidin-3-yl-methanol Pyrrolidine->Pyrrolidine_Precursor Activation Mesyl_Chloride Reagent Methanesulfonyl Chloride Pyrrolidine->Mesyl_Chloride Activation

Caption: Retrosynthetic analysis of the target molecule.

Forward Synthetic Strategy

The proposed forward synthesis is a three-stage process designed for scalability and control:

  • Stage 1: Activation of the Pyrrolidine Intermediate. The commercially available N-Boc-(pyrrolidin-3-yl)methanol is converted to its corresponding mesylate. The Boc (tert-butyloxycarbonyl) group protects the pyrrolidine nitrogen from undesired N-alkylation during the subsequent ether synthesis, and the mesylate group serves as an excellent leaving group for the SN2 reaction.[4]

  • Stage 2: Williamson Ether Synthesis. The activated pyrrolidine mesylate is coupled with 4-chloro-3-fluorophenol in the presence of a suitable base to form the ether linkage. This reaction is the cornerstone of the synthesis.[3][5]

  • Stage 3: Deprotection and Purification. The Boc protecting group is removed under acidic conditions, followed by purification of the final product to meet the high-purity standards required for pharmaceutical applications.

This entire workflow is designed to utilize common industrial reagents and equipment, minimizing specialized requirements and cost.

G cluster_0 Stage 1: Activation cluster_1 Stage 2: Williamson Ether Synthesis cluster_2 Stage 3: Deprotection & Purification Start_Pyrrolidine N-Boc-(pyrrolidin-3-yl)methanol Mesylate_Intermediate (N-Boc-pyrrolidin-3-yl)methyl methanesulfonate Start_Pyrrolidine->Mesylate_Intermediate MsCl, TEA Protected_Product N-Boc-3-[(4-Chloro-3-fluorophenoxy) methyl]pyrrolidine Mesylate_Intermediate->Protected_Product K2CO3, DMF Start_Phenol 4-Chloro-3-fluorophenol Start_Phenol->Protected_Product Final_Product Final Product 3-[(4-Chloro-3-fluorophenoxy) methyl]pyrrolidine Protected_Product->Final_Product HCl, Dioxane

Sources

Method

Topic: Preparation and Physicochemical Profiling of Pharmaceutical Salts of 3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine Free Base

An Application Note and Protocol for Researchers Abstract The conversion of an active pharmaceutical ingredient (API) from its free base or free acid form into a salt is a critical step in drug development. This process...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Abstract

The conversion of an active pharmaceutical ingredient (API) from its free base or free acid form into a salt is a critical step in drug development. This process can profoundly modify the API's physicochemical properties, including solubility, dissolution rate, stability, and hygroscopicity, which in turn influence its bioavailability and manufacturability.[1][2] This application note provides a comprehensive guide and detailed protocols for the preparation, isolation, and characterization of various pharmaceutical salts of 3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine, a weakly basic compound. We present a systematic approach to salt screening, enabling researchers to make data-driven decisions for selecting an optimal salt form for further development.

Introduction: The Rationale for Salt Formation

Approximately 50% of all drugs on the market are administered as salts.[2] For a weakly basic API such as 3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine, the free base form may exhibit suboptimal properties, most commonly poor aqueous solubility, which can limit its therapeutic potential.[3] Salt formation, achieved by reacting the basic pyrrolidine nitrogen with a pharmaceutically acceptable acid, is a widely employed strategy to overcome these limitations.[4]

The primary goals of forming a salt include:

  • Enhanced Aqueous Solubility and Dissolution: Salt forms are generally more soluble in water than their corresponding free bases, which can lead to improved drug absorption.[1][5]

  • Improved Stability: A crystalline salt is often more chemically and physically stable than the amorphous free base, leading to a longer shelf life.[6]

  • Favorable Solid-State Properties: Crystalline salts typically possess better handling and processing characteristics (e.g., flowability, compressibility) required for robust tablet manufacturing.[1]

  • Reduced Polymorphism: While salts can also be polymorphic, a well-chosen salt form may exhibit a more stable and less complex polymorphic landscape than the free base.[2]

The selection of the "best" salt is a balancing act, requiring a multidisciplinary approach to weigh the benefits of improved solubility against potential downsides like increased hygroscopicity or lower chemical stability.[4]

Guiding Principles for Counterion (Acid) Selection

The choice of the acid, or counterion, is the first critical decision in a salt screening program. The selection should be guided by several key principles:

  • pKa Difference: For a stable salt to form, a significant difference between the pKa of the API's basic group and the acid's pKa is required. A commonly accepted rule of thumb is a ΔpKa (pKa of the protonated base - pKa of the acid) of at least 3 units.[1]

  • Safety and Regulatory Acceptance: The counterion must be non-toxic and pharmaceutically acceptable. Regulatory bodies maintain lists of generally recognized as safe (GRAS) counterions.

  • Desired Physicochemical Properties: Different counterions will impart different properties to the final salt. For example, large, bulky counterions may form less soluble but also less hygroscopic salts, whereas small, simple ions like chloride often enhance solubility but may increase hygroscopicity.

This guide will focus on the preparation of three common and pharmaceutically accepted salt types: a hydrochloride (HCl), a besylate (benzenesulfonate), and a tosylate (p-toluenesulfonate).

Workflow for Salt Preparation and Selection

The overall process involves preparing a variety of salts on a small scale, characterizing their key properties, and comparing them to select a lead candidate for scale-up and further development.

Salt_Selection_Workflow cluster_prep Salt Preparation cluster_char Physicochemical Characterization cluster_select Candidate Selection FreeBase API Free Base (100-500 mg scale) Prep1 Protocol A: Salt 1 Formation & Crystallization FreeBase->Prep1 Prep2 Protocol A: Salt 2 Formation & Crystallization FreeBase->Prep2 Prep3 Protocol A: Salt 3 Formation & Crystallization FreeBase->Prep3 Acid1 Acid 1 (e.g., HCl) Acid1->Prep1 Acid2 Acid 2 (e.g., Besylic Acid) Acid2->Prep2 Acid3 Acid 3 (e.g., Tosylic Acid) Acid3->Prep3 Char Characterize Each Solid Salt Prep1->Char Prep2->Char Prep3->Char XRPD XRPD (Crystallinity, Form) Char->XRPD DSC DSC (Melting Point, Purity) Char->DSC TGA TGA (Solvate/Hydrate) Char->TGA Sol Solubility (Aqueous, pH) Char->Sol Hygro Hygroscopicity Char->Hygro Compare Compare Data (Summary Table) Hygro->Compare Select Select Lead Candidate Salt (e.g., Optimal Balance of Solubility & Stability) Compare->Select Backup Select Backup Candidate Select->Backup

Caption: High-level workflow for pharmaceutical salt screening and selection.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Materials:

  • 3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine free base

  • Hydrochloric acid solution (e.g., 2 M in diethyl ether or isopropanol)

  • Benzenesulfonic acid

  • p-Toluenesulfonic acid monohydrate

  • Solvents: Isopropanol (IPA), Acetone, Ethyl Acetate (EtOAc), Diethyl ether, Heptane (ACS grade or higher)

  • Magnetic stirrer and stir bars

  • Glass vials (e.g., 4 mL or 20 mL)

  • Filter apparatus (Büchner funnel or Hirsch funnel)

  • Vacuum oven

Protocol A: Preparation of the Hydrochloride Salt

Rationale: Hydrochloric acid is a strong, small counterion that often yields highly soluble and crystalline salts. The use of a solution of HCl in an organic solvent avoids the introduction of water, which can sometimes hinder crystallization.

  • Dissolution: Weigh 200 mg of 3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine free base into a clean 20 mL glass vial. Add 2 mL of isopropanol (IPA) and stir at room temperature until all solids have dissolved.

  • Acid Addition: While stirring, slowly add one molar equivalent of a 2 M solution of HCl in diethyl ether dropwise. For 200 mg of the free base (M.W. ≈ 243.7 g/mol ), this corresponds to approximately 0.82 mmol, or 0.41 mL of the 2 M HCl solution.

  • Crystallization: Upon addition of the acid, a precipitate will likely form immediately. Continue stirring the resulting slurry at room temperature for 1-2 hours to ensure complete salt formation and allow the crystals to mature. If a precipitate does not form, try scratching the inside of the vial with a glass rod or adding 2-3 mL of an anti-solvent like diethyl ether or heptane dropwise until turbidity persists.[7]

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold IPA (1-2 mL) followed by diethyl ether (2-3 mL) to facilitate drying.

  • Drying: Dry the solid product in a vacuum oven at 40-50°C overnight to a constant weight.

Protocol B: Preparation of the Besylate and Tosylate Salts

Rationale: Besylate and tosylate are larger, organic sulfonic acids. They often produce stable, crystalline salts that are less hygroscopic than their hydrochloride counterparts. This protocol uses a common crystallization method where the salt has lower solubility in the chosen solvent system than the free base.[8]

  • Dissolution of Base: Weigh 200 mg (approx. 0.82 mmol) of the free base into a 20 mL vial and dissolve it in 3 mL of acetone with stirring.

  • Dissolution of Acid: In a separate vial, prepare a solution of the acid.

    • For Besylate: Dissolve one molar equivalent of benzenesulfonic acid (approx. 130 mg) in 2 mL of acetone.

    • For Tosylate: Dissolve one molar equivalent of p-toluenesulfonic acid monohydrate (approx. 156 mg) in 2 mL of acetone.

  • Salt Formation: Add the acid solution dropwise to the stirring solution of the free base at room temperature.

  • Crystallization: A solid precipitate may form upon mixing. Stir the slurry for 2-4 hours at room temperature. If no solid forms, cap the vial and place it in a refrigerator (4°C) overnight. If crystallization is still not observed, allow the solvent to evaporate slowly in the fume hood over 24-48 hours.[9]

  • Isolation: Collect the crystalline solid by vacuum filtration. Wash the cake with a small amount of cold acetone (1-2 mL).

  • Drying: Dry the product in a vacuum oven at 40-50°C overnight to a constant weight.

Characterization of Prepared Salts

Confirmation of salt formation and assessment of its properties are essential.[4] A suite of analytical techniques should be employed.

Protocol C: Solid-State Characterization
  • X-Ray Powder Diffraction (XRPD): XRPD is the primary technique for determining the crystallinity of a sample.[10]

    • Procedure: Gently grind a small amount (5-10 mg) of the dried salt to a fine powder. Mount the powder on the sample holder and analyze using a standard XRPD instrument.

    • Interpretation: A pattern with sharp, well-defined peaks indicates a crystalline material. A broad, featureless halo indicates an amorphous solid. Each unique crystalline form (polymorph) will produce a unique diffraction pattern.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature, providing information on melting point, purity, and polymorphism.[11][12]

    • Procedure: Accurately weigh 2-5 mg of the salt into an aluminum DSC pan and seal it. Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.

    • Interpretation: A sharp endotherm typically corresponds to the melting point of the crystalline solid. The temperature and shape of the peak are characteristic of the salt form.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, used to identify the presence of bound solvent or water (solvates/hydrates).[11][12]

    • Procedure: Weigh 5-10 mg of the salt into a TGA pan. Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.

    • Interpretation: A significant weight loss at temperatures below ~120°C often indicates the loss of water or a volatile solvent. The percentage of weight loss can be used to determine the stoichiometry of the solvate or hydrate.

Protocol D: Aqueous Solubility Determination (Shake-Flask Method)

Rationale: Thermodynamic solubility is a critical parameter that reflects the equilibrium concentration of a drug in a specific medium.[13][14]

  • Procedure: Add an excess amount of the salt (e.g., 10-20 mg) to a vial containing a known volume (e.g., 2 mL) of purified water.

  • Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

  • After 24 hours, visually inspect the vial to confirm that excess solid remains.

  • Filter the suspension through a 0.45 µm syringe filter to remove undissolved solids.

  • Dilute the filtrate appropriately and determine the concentration of the API using a validated analytical method such as HPLC-UV.

  • Express the solubility in mg/mL.

Protocol E: Hygroscopicity Assessment (Static Method)

Rationale: Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.[][16] Excessive moisture uptake can degrade the API and negatively affect the formulation.[17] This protocol uses a desiccator with a saturated salt solution to create a constant humidity environment.[18][19]

  • Setup: Prepare a desiccator containing a saturated solution of sodium chloride (NaCl), which maintains a relative humidity (RH) of approximately 75% at room temperature.

  • Sample Preparation: Accurately weigh approximately 100 mg of the test salt onto a pre-weighed watch glass. Record the initial weight.

  • Exposure: Place the watch glass in the desiccator, ensuring it does not contact the salt solution.

  • Analysis: After a set period (e.g., 7 days), remove the watch glass and immediately re-weigh it.

  • Calculation: Calculate the percentage weight gain due to moisture sorption. Classify the hygroscopicity based on established criteria (see table below).

Data Presentation and Interpretation

The data collected from the characterization experiments should be compiled into a summary table to facilitate a direct comparison between the different salt forms.

PropertyFree BaseHydrochloride SaltBesylate SaltTosylate Salt
Appearance White PowderWhite Crystalline SolidWhite Crystalline SolidWhite Crystalline Solid
XRPD Result Amorphous/Poorly CrystallineCrystallineCrystallineCrystalline
Melting Point (DSC) ~85°C (broad)210-212°C (sharp)185-187°C (sharp)198-200°C (sharp)
TGA (Weight Loss <150°C) < 0.5%< 0.2%< 0.2%3.5% (corresponds to monohydrate)
Aqueous Solubility (mg/mL) ~0.5 mg/mL> 50 mg/mL~15 mg/mL~20 mg/mL
Hygroscopicity (% Gain @ 75% RH) 1.8%5.5%0.8%0.4%
Hygroscopicity Class Slightly HygroscopicModerately HygroscopicSlightly HygroscopicSlightly Hygroscopic

Note: Data presented are hypothetical and for illustrative purposes only.

Interpretation:

  • Success of Salt Formation: The distinct, sharp melting points and crystalline XRPD patterns for the salt forms, compared to the free base, confirm the successful formation of new, ordered solid phases.

  • Solubility Improvement: All three salts demonstrate a significant improvement in aqueous solubility compared to the free base, with the hydrochloride salt showing the most dramatic increase.

  • Hygroscopicity Trade-off: The highly soluble hydrochloride salt is also the most hygroscopic. The besylate and tosylate salts offer a good balance of enhanced solubility and low hygroscopicity.

  • Hydrate Formation: The TGA data for the tosylate salt suggests it crystallized as a stable monohydrate, which is important to identify for process control and formulation.

Conclusion and Candidate Selection

The process of salt formation successfully transformed the 3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine free base into crystalline solids with significantly improved aqueous solubility.

  • The Hydrochloride salt offers the highest solubility, which would be advantageous for a formulation requiring rapid dissolution. However, its moderate hygroscopicity would necessitate careful control of humidity during manufacturing and storage, potentially requiring more protective packaging.

  • The Besylate salt presents the best overall balance of properties, with a substantial increase in solubility and low hygroscopicity, making it a strong lead candidate for development.

  • The Tosylate salt is also a viable candidate, forming a stable monohydrate with good solubility and low hygroscopicity.

Based on this screening, the Besylate salt would be recommended as the primary candidate for further development due to its favorable combination of physicochemical properties. The Tosylate salt would serve as a robust backup candidate.

References

  • Pharmaceutical Technology. (2021). Salt Selection in Drug Development. [Link]

  • Serajuddin, A. T. (2017). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Journal of Pharmaceutical Sciences, 106(11), 3233-3243. [Link]

  • Bowker, M. J. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427-435. [Link]

  • Kumar, L., & Singh, S. (2017). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Journal of Pharmaceutical Sciences, 106(5), 1231-1246. [Link]

  • Slideshare. (n.d.). Salt selection in pharmaceutical product development. [Link]

  • Babu, N., & Nangia, A. (2011). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Crystal Growth & Design, 11(7), 2662-2679. [Link]

  • Improved Pharma. (2021). Salt Screening. [Link]

  • Sciencemadness.org. (2009). Forming oxalate salts of amines. [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • Bajaj, S., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Journal of Pharmaceutical Sciences, 105(9), 2941-2948. [Link]

  • Holodiag. (n.d.). Solid state analysis - Analytical techniques. [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. [Link]

  • Google Patents. (n.d.).
  • PharmaInfo. (2013). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]

  • University of Strasbourg. (n.d.). Guide for crystallization. [Link]

  • Acta Physica Polonica A. (2017). Structural Characterization of Some Table Salt Samples by XRD, ICP, FTIR and XRF Techniques. [Link]

  • ACS Publications. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. [Link]

  • NETZSCH. (2025). Characterization of NaNO₃–KNO₃ Salt Mixture Using NETZSCH Thermal Analysis Instruments and X-ray Diffraction. [Link]

  • RSSL. (n.d.). Physical Characterisation Techniques & Methods. [Link]

Sources

Application

Storage and handling protocols for 3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine solutions

Application Note: Storage, Solubilization, and Handling of 3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine Abstract & Introduction This guide details the technical protocols for the handling, storage, and solubilization...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Storage, Solubilization, and Handling of 3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine

Abstract & Introduction

This guide details the technical protocols for the handling, storage, and solubilization of 3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine (referred to herein as CFMP ).[1] This compound is a halogenated pyrrolidine derivative often utilized as a fragment in medicinal chemistry or as a building block for monoamine reuptake inhibitors.[1]

The molecule features a secondary amine (pyrrolidine ring) and a lipophilic halogenated phenoxy moiety.[1] This dual nature presents specific challenges: the amine is susceptible to oxidative degradation and atmospheric CO₂ absorption (carbamate formation), while the lipophilic tail drives adsorption to plastic surfaces. This protocol is designed to mitigate these risks, ensuring experimental reproducibility in high-throughput screening (HTS) and lead optimization.

Physicochemical Profile

Understanding the fundamental properties of CFMP is a prerequisite for proper handling. The values below are derived from structural analogues and standard chemical informatics.

PropertyValue (Approx.)Implication for Handling
Molecular Weight ~229.68 g/mol (Free Base)~266.14 g/mol (HCl Salt)Use precise molar calculations; do not confuse salt/base forms.[1]
LogP (Lipophilicity) 2.5 – 3.2High adsorption risk. Avoid low-concentration storage in polypropylene (PP) tubes.[1]
pKa (Pyrrolidine N) ~9.5 – 10.5Highly basic.[1] Will be protonated (charged) at physiological pH (7.4).[1]
State Solid (HCl Salt) / Viscous Oil (Free Base)HCl salt is preferred for long-term stability due to reduced volatility and oxidation risk.[1]
Solubility DMSO (>50 mM), Ethanol (>20 mM)Water solubility is poor for the free base; moderate for the HCl salt.[1]

Storage Protocols (Solid State)

Principle: The primary degradation pathways for pyrrolidines are oxidation (N-oxide formation) and hygroscopic hydrolysis if stored as a salt.[1]

Protocol A: Long-Term Storage of Solid CFMP
  • Container Selection:

    • Mandatory: Amber glass vials with Teflon-lined screw caps.

    • Reasoning: Amber glass prevents photo-oxidation; Teflon prevents leaching of plasticizers by the lipophilic compound.

  • Atmosphere Control:

    • Flush the vial headspace with Argon or Nitrogen gas before sealing.

    • Mechanism:[1][2] Displaces oxygen to prevent the formation of N-oxides and displaces CO₂ to prevent the formation of carbamates on the secondary amine.

  • Temperature:

    • Store at -20°C for up to 2 years.[1]

    • Store at -80°C for indefinite archiving.

  • Desiccation:

    • Store the vial inside a secondary container (desiccator or sealed bag) with active silica gel or Drierite®.[1]

    • Self-Validating Step: Check the color indicator of the desiccant monthly. If pink/colorless, moisture integrity is compromised.

Stock Solution Preparation (DMSO)

Principle: DMSO is the universal solvent for CFMP, but it is hygroscopic. Water uptake in DMSO accelerates degradation.[1]

Protocol B: Preparation of 10 mM Stock Solution
  • Reagents: Anhydrous DMSO (≥99.9%, stored over molecular sieves).[1]

  • Equipment: Class A volumetric glassware or calibrated positive-displacement pipettes.

Step-by-Step Procedure:

  • Equilibration: Allow the solid vial to warm to room temperature (20–25°C) inside the desiccator before opening.

    • Causality: Opening a cold vial condenses atmospheric moisture onto the hygroscopic solid, causing immediate hydrolysis/clumping.

  • Weighing: Weigh approximately 2.66 mg (for HCl salt) or 2.30 mg (for Free Base) into a tared amber glass vial. Record exact mass (

    
    ).
    
  • Calculation: Calculate the volume of DMSO (

    
    ) required for 10 mM:
    
    
    
    
  • Solubilization: Add the calculated volume of Anhydrous DMSO. Vortex gently for 30 seconds.[1]

    • Note: Sonicate only if visible particles remain.[1] Limit sonication to <2 minutes to avoid heating.

  • Aliquot & Freeze:

    • Divide into single-use aliquots (e.g., 50 µL) in Polypropylene (PP) tubes (acceptable for high conc. >1 mM) or Glass inserts .

    • Store at -20°C .

    • Limit Freeze-Thaw: Maximum 3 cycles.

Experimental Workflow & Quality Control

The following diagram illustrates the decision logic for handling CFMP, ensuring the compound's integrity from storage to assay.

CFMP_Handling cluster_assay Assay Conditions Start Solid CFMP (Storage: -20°C, Desiccated) Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate Weigh Weigh Mass (m) Equilibrate->Weigh Solvent Dissolve in Anhydrous DMSO (Target: 10 mM) Weigh->Solvent QC_Check Visual Inspection: Clear? No Precipitate? Solvent->QC_Check QC_Check->Solvent Fail (Sonicate/Warm) Aliquot Aliquot & Store -20°C (Max 3 Freeze-Thaw Cycles) QC_Check->Aliquot Pass Dilution Prepare Working Solution (Media/Buffer) Aliquot->Dilution In Vitro Assay In Vitro Assay Dilution->In Vitro Assay <1% DMSO Final

Caption: Workflow for the preparation and validation of CFMP stock solutions. Note the critical QC checkpoint.

Serial Dilution & Assay Usage

Critical Issue: The "Crash-Out" Effect.[1] CFMP is lipophilic.[1] Rapid dilution of a high-concentration DMSO stock into aqueous buffer can cause micro-precipitation, leading to false negatives in biological assays.

Protocol C: Step-Wise Dilution (The "Intermediate" Method)

Do not pipette 1 µL of 10 mM stock directly into 999 µL of media.[1]

  • Intermediate Step: Dilute the 10 mM DMSO stock 1:10 or 1:20 into pure DMSO first to create a working stock (e.g., 0.5 mM).[1]

  • Aqueous Introduction:

    • Place the culture media/buffer in a vortexing tube.

    • Slowly add the working DMSO stock while vortexing.[1]

    • Target: Final DMSO concentration should be ≤0.5% (v/v) to avoid cellular toxicity, though CFMP remains soluble up to 1% DMSO in most buffers.[1]

  • Self-Validation (Turbidity Check):

    • Measure absorbance at 600 nm (OD600) immediately after dilution.[1]

    • Criteria: OD600 > 0.01 (relative to blank) indicates precipitation.[1] Discard and repeat with a lower concentration or add a solubilizer (e.g., 0.01% Tween-20).[1]

Safety & Degradation Mechanisms

Signaling Pathway of Degradation

The secondary amine in CFMP is the "Achilles' heel" regarding stability.

Degradation_Pathways CFMP CFMP (Secondary Amine) NOxide N-Oxide Impurity (Inactive/Toxic) CFMP->NOxide + O2 / Peroxides CarbSpecies Carbamate Salt (Solubility Change) CFMP->CarbSpecies + CO2 Oxidation Oxidative Stress (Air/Peroxides in DMSO) Oxidation->NOxide Carbamate CO2 Absorption (Atmospheric Exposure) Carbamate->CarbSpecies

Caption: Primary degradation pathways for CFMP. Avoiding old DMSO and atmospheric exposure prevents these species.

Safety (HSE):

  • Hazards: Irritant to eyes and skin.[1] Potential acute toxicity if swallowed (based on pyrrolidine class data).[1]

  • PPE: Nitrile gloves, safety glasses, and lab coat. Handle powder in a fume hood to prevent inhalation.[1]

References

  • PubChem. Compound Summary: 3-(4-Chloro-3-fluorophenoxy)pyrrolidine.[1] National Library of Medicine.[1] Available at: [Link][1]

  • E. D. Berman et al. Specific patterns of short range solvation — aliphatic amines in benzene–dimethylsulfoxide mixed solvents.[1][3] Can.[1][3] J. Chem. 65, 1594 (1987).[1] (Mechanistic insight into Amine-DMSO interaction). Available at: [Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for 3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine

Status: Active Last Updated: February 26, 2026 Department: Application Science & Formulation Support[1][2][3] Executive Summary & Physicochemical Profile Compound: 3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine Class: H...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Last Updated: February 26, 2026 Department: Application Science & Formulation Support[1][2][3]

Executive Summary & Physicochemical Profile

Compound: 3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine Class: Halogenated Aryl-Alkyl Ether / Secondary Amine[1][2][3][4]

To successfully utilize this compound in aqueous biological assays, researchers must understand the competition between its lipophilic tail and its ionizable headgroup.[2][4]

  • The Challenge: This molecule exhibits a "Dual-Personality." The halogenated phenyl ring (4-Cl, 3-F) drives high lipophilicity (LogP > 3.5 estimated), forcing the molecule out of the water structure.[2][3][4] Conversely, the pyrrolidine nitrogen is basic (pKa ≈ 9.5–10.5).[2][4]

  • The Implications: At physiological pH (7.4), the equilibrium shifts enough toward the uncharged free base to cause precipitation, particularly at concentrations >10 µM.[2][4]

PropertyValue (Estimated)Impact on Solubility
pKa (Conj. Acid) ~9.8Highly soluble at pH < 5; Risk of precipitation at pH > 7.[1][2][4]
LogP ~3.8Poor intrinsic aqueous solubility (

); requires cosolvents/carriers.[1][2][3][4]
H-Bond Donors 1 (NH)Limited interaction with water network compared to primary amines.[1][2][3][4]
Molecular Weight ~229.68 g/mol Small molecule, amenable to cyclodextrin complexation.[1][4]

Troubleshooting Guide & FAQs

Issue 1: "My compound crashes out immediately when I dilute my DMSO stock into PBS."

Diagnosis: This is the "Solvent Shock" phenomenon.[1][2][4] When a hydrophobic stock (in DMSO) hits a highly polar, buffered environment (PBS), the dielectric constant changes instantly.[4] If the final pH is near or above the pKa (pH 7.4 is close enough to the pKa onset of deprotonation for this base), the compound reverts to its neutral, insoluble form.[2][4]

Solution:

  • Acidify the Buffer: Lower the pH of your working buffer to 6.0 or 5.5 if your assay tolerates it.[1][2][4] This keeps the pyrrolidine nitrogen protonated (

    
    ), maintaining solubility.[4]
    
  • Intermediate Dilution Step: Do not jump from 100% DMSO to 1% DMSO in one step. Perform a serial dilution using a transition solvent (e.g., 50% DMSO/Water) before the final step.[2][4]

  • Add a Dispersant: Pre-dissolve the compound in DMSO containing 5% Tween-80 before adding to PBS.

Issue 2: "I purchased the Free Base form, but I need a water-soluble stock."

Diagnosis: The free base is an oil or waxy solid with near-zero water solubility.[1][2][3][4] You are trying to dissolve a "grease" in water.[1][4]

Solution: In-situ Salt Formation. You do not need to buy a new compound.[1][2][3][4] Convert it chemically in the vial:

  • Protocol: Dissolve the free base in a minimal volume of Ethanol or DMSO.[1][2][4] Add 1.05 equivalents of 1M Hydrochloric Acid (HCl) or Tartaric Acid.[1][2][4]

  • Mechanism: This converts the free amine (

    
    ) into the hydrochloride salt (
    
    
    
    ), increasing aqueous solubility by orders of magnitude (often >10 mg/mL).[1][2][3][4]
Issue 3: "The compound sticks to my plastic tips and tubes."

Diagnosis: Non-specific binding (NSB).[1][2][3][4] The lipophilic chloro-fluoro-phenyl tail interacts strongly with polypropylene (PP) and polystyrene (PS) surfaces.[1][2][3][4]

Solution:

  • Glassware: Use borosilicate glass vials for stock solutions.

  • Low-Bind Plastics: Switch to "Low Retention" pipette tips and tubes.

  • Carrier Protein: Include 0.1% BSA (Bovine Serum Albumin) in your buffer.[1][2][3][4] The albumin binds the lipophilic drug reversibly, keeping it in solution and preventing adsorption to the plastic walls.[4]

Step-by-Step Optimization Protocols

Protocol A: Preparation of a Robust Stock Solution (Universal)

Use this for long-term storage.[1][2][3][4]

  • Weighing: Weigh the solid compound into a glass amber vial.

  • Solvent Choice: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve a concentration of 10 mM or 20 mM .[1][2][4]

    • Why DMSO? It is aprotic and disrupts the crystal lattice energy of the solid effectively.[4]

  • Sonication: Sonicate in a water bath for 5–10 minutes at room temperature. Ensure no visible particles remain.[1][4]

  • Storage: Aliquot into small volumes (avoid freeze-thaw cycles) and store at -20°C.

Protocol B: Aqueous Formulation for Animal Studies (High Conc.)

Use this when you need >1 mg/mL for IP or PO dosing.[1][2][3][4]

Vehicle System: 10% DMSO / 40% PEG-400 / 50% Water (Acidified)[1][2][3][4]

  • Step 1: Dissolve compound in DMSO (10% of final volume).

  • Step 2: Add PEG-400 (Polyethylene Glycol, 40% of final volume) and vortex vigorously.[1][2][3][4]

    • Mechanism:[1][2][5][6][7] PEG acts as a cosolvent, reducing the polarity gap between the drug and water.[2][4]

  • Step 3: Slowly add Water or Saline (50% of final volume) while vortexing.[1][2][4]

    • Critical: If precipitation occurs, acidify the water component with 0.1N HCl before addition.[2][4]

Protocol C: Cyclodextrin Complexation (The "Gold Standard")

Use this for sensitive cell culture assays to avoid DMSO toxicity.[1][2][3]

  • Prepare Vehicle: Make a 20% (w/v) solution of HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in water or PBS.[1][2][3][4]

  • Add Compound: Add the compound (solid or from concentrated ethanolic stock) to the CD solution.

  • Equilibration: Shake or stir at room temperature for 4–6 hours.

    • Mechanism:[1][2][5][6][7] The lipophilic phenyl ring inserts into the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior keeps the complex soluble in water.[2][4]

  • Filtration: Filter sterilize (0.22 µm PVDF filter).

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for selecting the correct solubilization strategy based on your experimental constraints.

SolubilityStrategy Start Start: 3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine CheckForm Is it Free Base or Salt? Start->CheckForm FreeBase Free Base CheckForm->FreeBase Salt Salt (HCl/Tartrate) CheckForm->Salt TargetConc Target Concentration? FreeBase->TargetConc Convert to Salt or use DMSO Salt->TargetConc LowConc Low (< 10 µM) (In Vitro) TargetConc->LowConc HighConc High (> 1 mg/mL) (In Vivo) TargetConc->HighConc DMSO_PBS Use DMSO Stock Dilute into PBS LowConc->DMSO_PBS Cosolvent Cosolvent System 10% DMSO / 40% PEG400 HighConc->Cosolvent Standard Cyclodextrin Cyclodextrin Complex 20% HP-β-CD HighConc->Cyclodextrin Sensitive Cells/Tissues Acidify Precipitation? Acidify Buffer (pH < 6) DMSO_PBS->Acidify If cloudy

Figure 1: Decision tree for solubilizing lipophilic basic amines in aqueous media.

References & Authoritative Grounding

  • Lipinski, C. A., et al. (2001).[1][4] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1][4] Advanced Drug Delivery Reviews.

    • Relevance: Establishes the "Rule of 5" and explains why the LogP/MW ratio of this compound necessitates specific formulation strategies.

  • Serajuddin, A. T. (2007).[1][2][4] "Salt formation to improve drug solubility."[1][2][4] Advanced Drug Delivery Reviews.

    • Relevance: Provides the mechanistic basis for converting the pyrrolidine free base to a hydrochloride salt to improve

      
      .[1][2][4]
      
  • Loftsson, T., & Brewster, M. E. (2010).[2][4] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology.

    • Relevance: Validates Protocol C, explaining the inclusion complex stability for phenyl-substituted heterocycles.

  • Avdeef, A. (2003).[1][2][4] Absorption and Drug Development: Solubility, Permeability, and Charge State.[4] Wiley-Interscience.[1][2][3][4] [1][3][4]

    • Relevance: The authoritative text on pH-solubility profiles (Henderson-Hasselbalch) for ionizable drugs like pyrrolidines.[1][2][3][4]

Sources

Optimization

Technical Support Center: Optimization of 3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Minimizing Side Reactions & Process Optimization Reference Molecule: 3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine (Secondary Amine Sca...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Minimizing Side Reactions & Process Optimization Reference Molecule: 3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine (Secondary Amine Scaffold)

Core Technical Directive

This guide addresses the specific stability and reactivity challenges of 3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine . As a secondary amine linked via an ether to a di-halogenated aryl ring, this molecule presents a unique "reactivity triad" that requires precise handling to avoid yield-killing side reactions.

The Reactivity Triad:

  • The Secondary Amine (

    
    ):  Highly nucleophilic, prone to oxidation and carbamate formation.
    
  • The Ether Linkage (

    
    ):  Generally stable, but susceptible to cleavage by strong Lewis acids (
    
    
    
    ,
    
    
    ).
  • The Aryl Halides (Cl/F): The 4-chloro-3-fluoro substitution pattern is electron-deficient. While stable under standard nucleophilic conditions, it is susceptible to hydrodehalogenation under specific reductive conditions (e.g.,

    
    ).
    

Storage & Stability Protocols (Pre-Reaction)

Issue: "My starting material has turned from a clear oil/white solid to a yellow/brown gum."

Root Cause Analysis

Secondary amines are susceptible to N-oxidation (forming hydroxylamines/nitrones) and Carbamate formation (reacting with atmospheric


). The electron-withdrawing nature of the fluorophenoxy group slightly reduces the basicity of the pyrrolidine, but not enough to prevent these degradations.
Troubleshooting Protocol: The "Salt-Switch" System

To ensure integrity, store the reagent as a salt, not a free base.

StateStabilityRisk FactorRecommended Action
Free Base Low (< 2 weeks)Oxidation,

absorption
Use immediately. Store under Argon at -20°C.
HCl Salt High (> 1 year)Hygroscopic (absorbs water)Store in desiccator. Requires neutralization before use.
TFA Salt MediumTrace acid carryoverGood for HPLC, bad for base-sensitive reactions.

Protocol for Restoring Degraded Reagent:

  • Dissolve the brown residue in EtOAc .

  • Wash with 1M NaOH (removes salts/oxidized polar species).

  • Extract the organic layer with 1M HCl . The amine moves to the aqueous phase; non-basic impurities (oxidized neutrals) stay in organic.

  • Basify the aqueous layer (pH > 12) with NaOH and extract back into DCM.

  • Dry (

    
    ) and concentrate. Use immediately. 
    

Reaction Optimization: N-Functionalization

Issue: "I am observing bis-alkylation or low yields during coupling."

Scenario A: N-Alkylation (Nucleophilic Substitution)

Target: Attaching an alkyl group to the pyrrolidine nitrogen. Risk:[1]Bis-alkylation (Quaternary ammonium salt formation).

The "High-Dilution" Protocol: To favor mono-alkylation, you must statistically favor the collision of the electrophile with the unreacted amine rather than the product.

  • Stoichiometry: Use 1.2 - 1.5 equivalents of the pyrrolidine scaffold relative to the alkyl halide.

  • Addition Order: Add the alkyl halide dropwise to a solution of the pyrrolidine.

  • Base Selection: Use a heterogeneous base like

    
      or 
    
    
    
    in Acetone or Acetonitrile. Avoid soluble organic bases (TEA) which can promote over-reaction by increasing the effective concentration of the reactive free amine.
Scenario B: Reductive Amination

Target: Reaction with an aldehyde/ketone.[1][2][3][4][5] Risk:[1]Racemization (if the 3-position is chiral) or Over-reduction of the aryl halides.

Critical Control Point: Avoid using


  with hydrogen gas. The 4-chloro and 3-fluoro groups on the aromatic ring are susceptible to hydrodehalogenation  (replacement of Cl/F with H) under palladium catalysis.
  • Correct Reagent: Use Sodium Triacetoxyborohydride (

    
    )  in DCM/DCE. It is mild and chemoselective.
    
Visual Workflow: Reaction Decision Tree

ReactionOptimization Start Start: N-Functionalization Type Select Reaction Type Start->Type Alkylation N-Alkylation (R-X) Type->Alkylation Acylation Amide Coupling (R-COOH) Type->Acylation RedAmin Reductive Amination (R-CHO) Type->RedAmin Alk_Risk Risk: Bis-alkylation Alkylation->Alk_Risk Acyl_Risk Risk: Epimerization (Rare) & Hydrolysis Acylation->Acyl_Risk Red_Risk Risk: Hydrodehalogenation (Loss of Cl/F) RedAmin->Red_Risk Alk_Sol Sol: Slow addition of R-X Base: K2CO3 (Heterogeneous) Alk_Risk->Alk_Sol Acyl_Sol Reagent: HATU/DIPEA Solvent: DMF (Dry) Acyl_Risk->Acyl_Sol Red_Sol Use: NaBH(OAc)3 Avoid: Pd/C + H2 Red_Risk->Red_Sol

Figure 1: Decision matrix for selecting reaction conditions to minimize specific side reactions associated with the pyrrolidine and halogenated aryl moieties.

Advanced Troubleshooting (FAQs)

Q1: I see a new impurity with Mass [M+12] or [M+16]. What is it?
  • [M+12]: This is likely a methylene bridge formation (

    
    ) if formaldehyde was present (common in poor quality PEG or methanol), OR a Carbamate  artifact if analyzing in specific acidic buffers.
    
  • [M+16]: This is the N-Oxide .

    • Diagnosis: Treat a small NMR sample with

      
       (Triphenylphosphine). If the impurity disappears (reduced back to amine), it was the N-Oxide.
      
    • Prevention: Degas solvents with Nitrogen/Argon sparging for 15 minutes before reaction.

Q2: The Fluorine NMR signal ( ) shifted or disappeared.
  • Shift: If the signal shifts significantly (>1 ppm), the ether oxygen may have been protonated (salt formation) or coordinated to a metal.

  • Disappearance: You have cleaved the ether or removed the fluorine.

    • Check Reagents: Did you use

      
      , 
      
      
      
      , or strong Lewis Acids? These cleave aryl alkyl ethers.
    • Check Conditions: High temperature (>120°C) with strong alkoxides (

      
      ) can cause 
      
      
      
      displacement of the Fluorine, especially since it is ortho to the ether oxygen (though the ether is donating, the ring is somewhat deactivated).
Q3: Can I use this scaffold in Palladium-catalyzed Cross-Couplings?
  • Yes, but be careful. The 4-Cl position is a handle for Buchwald-Hartwig or Suzuki couplings.

  • Risk:[1][6][7] The free secondary amine will poison the Pd catalyst or compete in the coupling.

  • Solution:Protect the Nitrogen first (e.g., Boc-protection) before attempting to react the Aryl Chloride. Do not attempt to couple the aryl chloride while the pyrrolidine nitrogen is free.

Degradation & Side Reaction Pathways

Understanding the enemy is the first step to defeating it. The diagram below illustrates the chemical pathways leading to common impurities.

DegradationPathways Mol 3-[(4-Cl-3-F-phenoxy) methyl]pyrrolidine NOxide N-Oxide (Storage Impurity) Mol->NOxide O2 / Peroxides (in THF/Et2O) Carbamate Carbamate Salt (Air Exposure) Mol->Carbamate CO2 (Atmosphere) BisAlkyl Bis-Alkylated Dimer Mol->BisAlkyl Excess R-X Homogeneous Base Dehalo Des-Chloro/Fluoro Analog Mol->Dehalo Pd/C + H2 (Over-reduction)

Figure 2: Common degradation and side-reaction pathways. Red nodes indicate irreversible chemical changes; Yellow indicates reversible salt formation.

References

  • Secondary Amine Oxidation Mechanisms

    • Mechanism of secondary amine oxidation.[8][9] (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]

  • Pyrrolidine Synthesis & Side Reactions
  • Handling Fluorinated Aryl Ethers

    • ACS GCI Pharmaceutical Roundtable. (2021). Fluorination Reagent Guide. ACS Green Chemistry Institute. Retrieved February 26, 2026, from [Link]

  • Reductive Amination Protocols

    • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. [Link]

  • Synthesis of Fluorinated Pyrrolidines

    • Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine. (2026).[10] ResearchGate. Retrieved February 26, 2026, from [Link]

Sources

Troubleshooting

Troubleshooting HPLC peak tailing for 3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine

Topic: 3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine Case ID: PYR-4CF-TAIL-001 Status: Open Assigned Specialist: Senior Application Scientist Molecule Analysis & Problem Definition To effectively troubleshoot, we must...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine

Case ID: PYR-4CF-TAIL-001 Status: Open Assigned Specialist: Senior Application Scientist

Molecule Analysis & Problem Definition

To effectively troubleshoot, we must first understand the physicochemical "personality" of your analyte. 3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine is not a generic small molecule; it possesses a specific structural duality that makes it prone to peak tailing.

  • The Basic Core (Pyrrolidine): The secondary amine in the pyrrolidine ring is a strong base (Calculated pKa

    
     10.5). At standard HPLC pH levels (pH 2–8), this nitrogen is fully protonated (
    
    
    
    ), making it a cation.
  • The Hydrophobic Tail (Halogenated Phenoxy): The chloro- and fluoro-substituted phenoxy group is highly lipophilic (LogP

    
     3.1). This drives strong retention on C18 phases.[1]
    

The Root Cause: Peak tailing for this molecule is almost exclusively caused by Secondary Silanol Interactions . The protonated pyrrolidine nitrogen (


) engages in ion-exchange mechanisms with ionized silanol groups (

) on the silica surface. This is a slow kinetic process compared to the fast hydrophobic partition, resulting in a kinetic "drag" on the peak—visible as tailing.
Diagnostic Workflow

Before modifying your method, use this logic flow to identify the specific source of the asymmetry.

TroubleshootingLogic Start START: Tailing Factor > 1.5 Check_pH Is Mobile Phase pH < 3.0 or > 10.0? Start->Check_pH Check_Col Is Column Type-B or Hybrid Silica? Check_pH->Check_Col Yes Action_pH ADJUST pH: Move away from pKa. Target pH 10.5 (High) or pH 2.5 (Low) Check_pH->Action_pH No (pH is 3-8) Check_Load Is Mass Load < 1 µg? Check_Col->Check_Load Yes Action_Col CHANGE COLUMN: Switch to Hybrid (XBridge/Gemini) or Charged Surface (CSH) Check_Col->Action_Col No (Using Type-A Silica) Action_Add ADDITIVE: Add 5mM Triethylamine (TEA) or Increase Buffer Strength Check_Load->Action_Add Yes (Trace Interaction) Action_Dil SAMPLE PREP: Dilute sample in Mobile Phase A (Reduce Organic strength) Check_Load->Action_Dil No (Overloading)

Figure 1: Decision matrix for diagnosing peak tailing in basic pyrrolidine derivatives.

Troubleshooting Modules (Q&A)
Module 1: The pH Strategy (The "Silver Bullet")

Q: I am running a standard gradient with Formic Acid (pH ~2.7). The peak is tailing.[2][3][4][5][6][7][8][9] Should I add more acid?

A: While low pH (pH < 3.0) suppresses silanol ionization (


), it does not eliminate it. For a strong base like a pyrrolidine, the most effective strategy is often to flip the ionization state entirely.
  • The High pH Approach (Recommended): If you raise the pH to 10.5–11.0 (using Ammonium Hydroxide or Ammonium Bicarbonate), you deprotonate the pyrrolidine nitrogen. The molecule becomes neutral (

    
    ). Neutral molecules cannot interact with silanols via ion exchange.
    
    • Result: Sharp, symmetrical peaks and often higher retention (due to increased hydrophobicity of the neutral species).

    • Requirement: You must use a high-pH stable column (e.g., Hybrid Silica or Polymer-coated). Standard silica dissolves at pH > 8.

Q: I cannot use high pH due to other analytes. How do I optimize at Low pH?

A: If you must stay acidic:

  • Increase Ionic Strength: Formic acid is a weak ion source. Switch to a buffered system like 20–25 mM Phosphate or Formate . The abundance of cations (

    
     or 
    
    
    
    ) in the buffer competes with your amine for the silanol sites.
  • Add "Chaotropic" Salts: Perchlorate (

    
    ) or Hexafluorophosphate (
    
    
    
    ) can form ion pairs with the amine, masking its charge. (Note: These are not MS-compatible).
Module 2: Column Selection

Q: I am using a standard C18 column. Is this the problem?

A: Likely, yes. "Standard" C18 columns often have exposed silanols. For this molecule, you need a column with specific "Base Deactivation" or "End-capping."

Column TechnologyMechanism for BasesSuitability
Hybrid Silica (e.g., XBridge, Gemini) Ethylene bridges in silica lattice resist dissolution; allows pH 1–12.Excellent (Allows High pH strategy)
Charged Surface (e.g., CSH, Halo) Surface is positively charged, repelling the protonated amine.Excellent (Works well at Low pH)
Traditional End-capped C18 Silanols are chemically bonded, but some remain.Moderate (Requires TEA or high buffer)
Uncapped / Type-A Silica High silanol activity.Poor (Do not use)
Module 3: Mobile Phase Additives

Q: I've heard Triethylamine (TEA) helps. How much should I use?

A: TEA is a "sacrificial base."[5] It is a small amine that saturates the silanol sites so your drug molecule doesn't have to.

  • Protocol: Add 5–10 mM TEA to the aqueous mobile phase.

  • pH Adjustment: You must adjust the pH after adding TEA, as TEA is highly basic.

  • Warning: TEA effectively permanently modifies the column. Dedicate the column to this method if you use it. It also suppresses ionization in LC-MS.

Module 4: Sample Solvent Effects

Q: My peak looks like a "shark fin" (fronting/tailing mix). I dissolved the sample in 100% Acetonitrile.

A: This is a classic "Strong Solvent Effect."

  • The Physics: Your sample solvent (100% ACN) is stronger than your initial mobile phase (likely 5% or 10% ACN). As the sample plug enters the column, the analyte travels too fast through the column head, spreading out before focusing.

  • The Fix: Dissolve your sample in the initial mobile phase composition (e.g., 90% Water / 10% ACN). If solubility is an issue, use the minimum amount of organic solvent possible (e.g., 50/50), or reduce injection volume to < 5 µL.

Experimental Protocols
Protocol A: Preparation of High pH Buffer (pH 10.5)

Target: Suppress amine ionization for sharp peaks.

  • Reagents: Ammonium Bicarbonate (LC-MS Grade), Ammonium Hydroxide (28-30%), HPLC Water.

  • Step 1: Weigh 790 mg of Ammonium Bicarbonate into a 1 L volumetric flask.

  • Step 2: Add ~900 mL of HPLC Water and stir until dissolved (creates ~10 mM solution).

  • Step 3: Titrate with Ammonium Hydroxide dropwise while monitoring with a calibrated pH meter until pH reaches 10.5 .

  • Step 4: Top up to 1 L with water. Filter through 0.2 µm membrane if not using pre-filtered water.

  • Usage: Use as Mobile Phase A. Use 100% Acetonitrile as Mobile Phase B.

Protocol B: The "TEA" Rescue (Low pH)

Target: Mask silanols when High pH is not an option.

  • Reagents: Phosphoric Acid (85%), Triethylamine (TEA), HPLC Water.

  • Step 1: Measure 990 mL of HPLC Water.

  • Step 2: Add 1.4 mL of Triethylamine (creates ~10 mM). Stir well.

  • Step 3: The solution will be basic. Slowly add Phosphoric Acid while stirring to adjust pH to 2.5 .

  • Usage: Use as Mobile Phase A. This buffer is NOT compatible with Mass Spectrometry (LC-MS).

References
  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. Link

  • Agilent Technologies. (2014).[10] Use of Agilent Poroshell HPH-C18 Columns at Elevated pH as a Tool for Method Development. Agilent Application Note. Link

  • Chromatography Online. (2022). HPLC Diagnostic Skills II – Tailing Peaks. LCGC Blog. Link

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC. Technical Guide. Link

  • Dolan, J. W. (2002). Peak Tailing and Resolution. LCGC North America. Link

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine

Chemical Profile & Sensitivity Analysis To effectively prevent degradation, we must first identify the reactive centers within the molecule. 3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine contains two distinct functiona...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Profile & Sensitivity Analysis

To effectively prevent degradation, we must first identify the reactive centers within the molecule. 3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine contains two distinct functional domains with vastly different stability profiles:

  • The Halogenated Aryl Ether Tail: The (4-chloro-3-fluorophenoxy)methyl group is chemically robust. The electron-withdrawing halogens (Cl, F) deactivate the phenyl ring, making it resistant to oxidative metabolism and hydrolysis under standard storage conditions.

  • The Pyrrolidine Head (The "Achilles' Heel"): This secondary amine is the primary site of instability. Secondary amines are nucleophilic and basic, making them highly susceptible to:

    • Oxidative Degradation: Reaction with atmospheric oxygen to form N-oxides and hydroxylamines.

    • Carbamylation: Reaction with atmospheric CO₂ to form carbamic acid derivatives (often observed as "gumming").

    • Hygroscopicity: Absorption of moisture, leading to hydrolysis or physical state changes (deliquescence).

Technical Verdict: The storage strategy must focus almost exclusively on protecting the pyrrolidine nitrogen .

Critical Degradation Mechanisms

Understanding why the molecule degrades allows you to mitigate the risk.

A. Oxidative Instability (The "Yellowing" Effect)

Secondary amines react with singlet oxygen or radical initiators (often present in trace amounts in solvents) to form N-centered radicals. These propagate to form imines or N-oxides.

  • Visual Indicator: The clear oil/white solid turns yellow or brown.

  • Impact: Loss of potency and introduction of impurities that are difficult to remove via flash chromatography.

B. Atmospheric Carbamylation (The "Crust" Effect)

Pyrrolidines are strong enough bases to capture CO₂ from the air.

  • Reaction:

    
     (Carbamic Acid) 
    
    
    
    Salts.
  • Visual Indicator: Formation of a white crust on the surface of the oil or a "gummy" texture in solids.

  • NMR Artifacts: You may see broad peaks or chemically shifted signals in proton NMR due to the rapid equilibrium between the free amine and the carbamate species.

C. Visualization of Degradation Pathways[1]

DegradationPathways Amine Pyrrolidine (Secondary Amine) NOxide N-Oxide / Hydroxylamine (Yellow Impurity) Amine->NOxide Oxidation (Slow) Carbamate Carbamate Salt (White Crust/Solid) Amine->Carbamate Carbamylation (Reversible) Oxygen Atmospheric O2 Oxygen->NOxide CO2 Atmospheric CO2 CO2->Carbamate

Figure 1: Primary degradation pathways for secondary amines exposed to air.

Storage Decision Matrix & Protocols

Not all forms of the molecule require the same level of care. The Free Base is kinetically unstable, whereas the Hydrochloride Salt is thermodynamically stable.

Storage Workflow

StorageDecision Start Identify Form IsSalt Is it a Salt? (HCl, TFA, etc.) Start->IsSalt StoreSalt Standard Storage: -20°C, Desiccated IsSalt->StoreSalt Yes Duration Storage Duration? IsSalt->Duration No YesSalt Yes NoSalt No (Free Base) Inert Protocol A: Inert Gas Seal Store at -80°C Duration->Inert Short Term Convert Protocol B: Convert to HCl Salt Duration->Convert Long Term ShortTerm < 1 Week LongTerm > 1 Week

Figure 2: Decision tree for determining optimal storage conditions.

Protocol A: Inert Gas Packaging (For Free Base)

Use this only for short-term storage (<1 week) or if the free base is strictly required for the next step.

  • Container: Use a glass vial with a Teflon-lined screw cap. Avoid polyethylene (PE) caps as they are permeable to oxygen over time.

  • Purge: Connect a pasture pipette to an Argon or Nitrogen line. Insert the pipette deep into the vial (without touching the liquid/solid).

  • Flow: Flow gas gently for 30-60 seconds to displace heavier air.

  • Seal: Withdraw the pipette and immediately screw on the cap tightly.

  • Secondary Seal: Wrap the cap junction with Parafilm® or electrical tape.

  • Temp: Store at -20°C or -80°C.

Protocol B: Conversion to Hydrochloride Salt (Recommended)

This renders the nitrogen non-nucleophilic, preventing oxidation and carbamylation. This is the only reliable method for long-term storage (>6 months).

Reagents:

  • Target Amine (Free Base)

  • Diethyl Ether or Methyl tert-butyl ether (MTBE) (Anhydrous)

  • 4M HCl in Dioxane (Commercial solution)

Step-by-Step:

  • Dissolve: Dissolve the free base oil in a minimal amount of anhydrous diethyl ether or MTBE (approx. 5-10 mL per gram).

  • Cool: Chill the solution to 0°C in an ice bath.

  • Acidify: Dropwise, add 4M HCl in Dioxane (1.1 equivalents). A white precipitate should form immediately.

  • Stir: Stir at 0°C for 15 minutes.

  • Isolate: Filter the solid using a sintered glass funnel or centrifuge.

  • Wash: Wash the solid cake 3x with cold ether to remove excess acid and impurities.

  • Dry: Dry under high vacuum for 4-6 hours to remove trace dioxane.

  • Result: You now have a stable, non-hygroscopic solid suitable for room temperature storage (though -20°C is still preferred).

Comparative Stability Data

FeatureFree Base (Oil)Hydrochloride Salt (Solid)
Oxidation Potential High (Yellows in days)Negligible
CO₂ Absorption High (Forms crusts)None
Hygroscopicity ModerateLow
Shelf Life (-20°C) 1-3 Months> 2 Years
Handling Requires inert atmosphereBench stable

Troubleshooting & FAQs

Q: My compound has turned from a clear oil to a yellow gum. Is it ruined? A: Not necessarily. The yellow color is often due to trace N-oxide formation (<1%), which is highly chromophoric.

  • Fix: Dissolve in ethyl acetate and wash with 1M NaOH (to ensure free base form), then pass through a short plug of basic alumina or silica. The colored impurities usually stick to the baseline.

Q: I see a "ghost peak" in my NMR around 8.5 ppm or broad peaks in the aliphatic region. A: This is likely the ammonium carbamate salt formed from CO₂ absorption.

  • Fix: Shake your NMR sample with a drop of D₂O and Na₂CO₃, or simply re-isolate the free base by washing an organic solution of your compound with 1M NaOH. The peaks should disappear.

Q: Can I store the free base in DMSO? A: Avoid this. DMSO is an oxidant (Swern oxidation mechanism). Storing secondary amines in DMSO, especially if not frozen, can accelerate oxidation to imines or other byproducts over time. Acetonitrile or Methanol are better solvents for short-term solution storage.

Q: Why does the protocol recommend Ether/Dioxane for salt formation instead of water? A: The target molecule has a lipophilic tail (Chloro-fluoro-phenoxy). Using an organic system (Ether/Dioxane) precipitates the salt out of solution, driving the reaction to completion and making isolation (filtration) easy. Aqueous acidification would result in a soapy solution that is difficult to dry.

References

  • Reactivity of Amines: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Salt Selection in Drug Development: Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2][3] (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

  • Storage of Lab Chemicals: National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).

  • Stability of Fluorinated Ethers: Navarrini, W., et al. (2014). "Fluorinated Ethers and Esters."[4] Journal of Fluorine Chemistry. (Discusses the robustness of the fluoro-ether linkage).

Sources

Troubleshooting

Technical Support Center: Optimizing Crystallization of 3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine

Introduction for the Modern Researcher Welcome to the dedicated technical support guide for the crystallization of 3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine. As a critical intermediate or active pharmaceutical ingr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction for the Modern Researcher

Welcome to the dedicated technical support guide for the crystallization of 3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine. As a critical intermediate or active pharmaceutical ingredient (API), achieving a robust, scalable, and reproducible crystallization process is paramount. The crystalline form of a compound dictates its purity, stability, bioavailability, and manufacturability.[1][2] This guide moves beyond simple protocols to provide a framework for rational process design and troubleshooting. Here, we address the common, and often frustrating, challenges encountered in the lab by explaining the underlying scientific principles and offering field-proven solutions. Our goal is to empower you to not just solve immediate crystallization issues but to build a deeper understanding that enables proactive process optimization.

This center is structured as a dynamic question-and-answer resource. We begin with a high-level overview of the target molecule's properties, dive into specific troubleshooting scenarios you are likely to encounter, provide detailed experimental protocols for foundational methods, and conclude with a broader FAQ section.

Section 1: Compound Properties & Initial Considerations

A successful crystallization process begins with a fundamental understanding of the molecule's physicochemical properties. While extensive experimental data for this specific molecule may be limited, we can predict key parameters to guide our initial strategy.

Table 1: Physicochemical Properties of 3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine

PropertyValue / PredictionSourceSignificance for Crystallization
CAS Number 946726-78-9[3]Unique identifier for literature and regulatory searches.
Molecular Formula C₁₀H₁₁ClFNO[3]Influences molecular weight and potential for hydrogen bonding.
Molecular Weight 215.65 g/mol [3]Affects solubility and diffusion rates in solution.
Predicted Boiling Point 311.5 ± 42.0 °C[3]High boiling point suggests melt crystallization is likely not a primary method. Evaporative methods are viable.
Predicted Density 1.265 ± 0.06 g/cm³[3]Useful for calculating slurry concentrations and understanding crystal settling behavior.

Section 2: Troubleshooting Guide - Common Crystallization Challenges

This section directly addresses the most frequent issues encountered during crystallization experiments in a Q&A format.

Q1: My experiment resulted in a clear solution with no crystals, or an oily precipitate instead of a solid. What went wrong?

This is one of the most common hurdles and typically points to a failure in achieving or maintaining the necessary supersaturation for nucleation. "Oiling out," or liquid-liquid phase separation, occurs when the solute's concentration exceeds its solubility limit but conditions are not favorable for forming an ordered crystal lattice.[4][5]

Root Causes & Solutions:

  • Insufficient Supersaturation: You may have used too much solvent, or the temperature/anti-solvent concentration is not in the correct range.

    • Solution: If the solution is clear, try to induce nucleation. Gently scratching the inside of the flask with a glass rod can create nucleation sites.[4][6] Alternatively, add a "seed crystal"—a tiny speck of the solid compound—to the solution.[6] If these fail, you likely have too much solvent. Return the solution to a gentle heat source and carefully evaporate a portion of the solvent before attempting to cool again.[6]

  • High Nucleation Energy Barrier: The molecules require a significant energy input to arrange into a stable nucleus.

    • Solution: Slow cooling is often insufficient. Consider a more pronounced temperature change by cooling the flask in an ice-water bath.[7] For anti-solvent methods, ensure the anti-solvent is added to a region of good mixing to create localized high supersaturation.

  • "Oiling Out" Phenomenon: This is prevalent when the solution is highly supersaturated at a temperature above the compound's melting point in that specific solvent system, or when impurities are present.[4][5]

    • Solution: Re-heat the solution until the oil dissolves completely. Add a small amount of additional "good" solvent to reduce the level of supersaturation.[4] Attempt the crystallization again with a much slower cooling rate. If using an anti-solvent, consider adding the saturated solution to the anti-solvent instead of the other way around, as this can change the supersaturation profile. Seeding the solution at a temperature just above the "oiling out" point can also be highly effective.[5]

Troubleshooting Workflow: No Crystals or Oiling Out

G start Initial State: Clear Solution or Oily Precipitate check_supersaturation Is the solution supersaturated? start->check_supersaturation induce_nucleation Induce Nucleation: 1. Scratch flask 2. Add seed crystal check_supersaturation->induce_nucleation Yes reduce_solvent Reduce Solvent Volume: Slowly evaporate a portion of the solvent check_supersaturation->reduce_solvent No/Unsure oiling_out Is it 'oiling out'? induce_nucleation->oiling_out Failure success Crystals Formed induce_nucleation->success Success reduce_solvent->start reassess_method Re-evaluate Method: Consider different solvent or anti-solvent oiling_out->reassess_method No oiling_out_solution Address Oiling Out: 1. Re-heat to dissolve 2. Add more 'good' solvent 3. Cool much slower 4. Seed just above oiling temp oiling_out->oiling_out_solution Yes oiling_out_solution->success

Caption: Troubleshooting logic for nucleation failure.

Q2: A fine powder crashed out of solution immediately upon cooling or adding anti-solvent. How can I improve this?

This indicates that crystallization occurred too rapidly. While it produces a solid, this "crashing out" or precipitation leads to very small particles and, critically, traps impurities within the crystal lattice, defeating the purpose of purification.[6] The goal is to favor slow, controlled crystal growth over rapid nucleation.

Root Causes & Solutions:

  • Excessive Supersaturation: The driving force for crystallization is too high, causing mass nucleation.

    • Solution: The simplest fix is to use slightly more of the "good" solvent. Place the flask back on the heat source, add 1-2 mL of additional solvent to dissolve the precipitate, and then cool it again more slowly.[6] This reduces the supersaturation level, allowing for a more controlled crystallization process that should take 15-30 minutes to complete.[6]

  • Rapid Temperature Drop or Anti-Solvent Addition: The change in conditions is too abrupt.

    • Solution (Anti-Solvent): Add the anti-solvent dropwise with vigorous stirring over a longer period.[9] This maintains a more homogenous, lower level of supersaturation throughout the vessel. Automated pumps can provide excellent control for this.[10]

Q3: The crystals are very small, needle-like, or appear to have defects. How can I grow larger, more uniform crystals?

Crystal morphology (habit) and size are direct results of the kinetic interplay between nucleation and growth.[11] Numerous small or needle-like crystals suggest that the rate of nucleation far exceeds the rate of growth. To get larger, higher-quality crystals, you must shift this balance to favor growth.

Root Causes & Solutions:

  • High Nucleation Rate: As discussed above, this is often due to high supersaturation.

    • Solution: All the solutions for preventing "crashing out" apply here: reduce the supersaturation level by adjusting solvent ratios or slow down the process by controlling the cooling or anti-solvent addition rate.

  • Solvent Effects: The solvent system profoundly impacts crystal habit. Solvent molecules interact differently with various crystal faces, which can either inhibit or promote growth in specific directions.[11][12][13] A solvent that strongly adsorbs to a particular face will slow its growth, potentially leading to undesirable morphologies like thin plates or needles.

    • Solution: Systematically screen different solvents or solvent/anti-solvent pairs. A change from, for example, methanol/water to acetone/heptane could completely alter the crystal habit from needles to more desirable prisms. Refer to Table 2 for a starting point.

  • Lack of Controlled Growth: Without a template, nucleation occurs randomly throughout the solution.

    • Solution: Implement a seeding protocol. Prepare a slightly supersaturated solution (in the "metastable zone" where spontaneous nucleation is unlikely) and introduce a single, well-formed seed crystal. This provides a template for controlled growth, channeling solute molecules onto the existing lattice rather than forming new nuclei.

Q4: I seem to be getting different crystal forms (polymorphs) in different experiments. How can I control this?

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical concern in drug development, as different polymorphs can have vastly different stabilities, solubilities, and bioavailabilities.[2][14] Controlling which polymorph is produced is a matter of precise control over crystallization conditions.

Root Causes & Solutions:

  • Thermodynamic vs. Kinetic Control: Often, a less stable (metastable) polymorph will crystallize first because it nucleates faster (kinetic product), which may then convert over time to the most stable form (thermodynamic product).

    • Solution: To obtain the kinetic polymorph, use rapid cooling or fast anti-solvent addition. To obtain the thermodynamic (most stable) polymorph, use very slow cooling rates, lower supersaturation, or maintain the crystallization at a higher temperature for longer.

  • Solvent-Mediated Transformation: The choice of solvent can dictate which polymorph is favored.

    • Solution: A slurry experiment is the definitive method to find the most stable form in a given solvent.[5] Suspend a mixture of polymorphs (or the kinetic form) in a saturated solution and stir for an extended period (24-72 hours). The less stable forms will dissolve and re-precipitate as the most stable form. This process can be monitored by taking samples and analyzing them with techniques like Powder X-ray Diffraction (PXRD).

  • Lack of Seeding: Spontaneous nucleation can lead to a mixture of forms.

    • Solution: Once the desired polymorph has been isolated and characterized, use it exclusively for seeding all future crystallizations. This directs the process to produce only that specific form.

Section 3: Foundational Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the most common crystallization techniques.

Protocol 1: Optimized Cooling Crystallization

This method is ideal for compounds that show a significant increase in solubility with temperature.

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature (e.g., isopropanol, acetonitrile). Refer to Table 2.

  • Dissolution: In an appropriately sized flask, add the crude 3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine. Add a minimal amount of the chosen solvent. Heat the mixture to near the solvent's boiling point with stirring until all the solid dissolves.[7]

  • Achieve Saturation: If the solid dissolves too easily, you have too much solvent. If it doesn't dissolve completely, add small aliquots (0.5-1.0 mL) of hot solvent until a clear solution is achieved. Record the final volume. For optimization, add an extra 5-10% volume of solvent to prevent premature crashing.[6]

  • Induce Nucleation (If Necessary): If no crystals appear after the solution has cooled by 15-20 °C, introduce a seed crystal.

  • Maturation: Once crystallization begins, allow the solution to continue cooling slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C) in an ice bath to maximize yield. Let the crystals "age" in the mother liquor with slow stirring for 1-2 hours.

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum at a mild temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Anti-Solvent Crystallization

This is a powerful method for compounds that are highly soluble in one solvent (the "solvent") and poorly soluble in another (the "anti-solvent"). The two must be miscible.[9]

  • System Selection: Choose a miscible solvent/anti-solvent pair. A common example is dissolving the compound in a polar solvent like ethanol and using a non-polar anti-solvent like heptane or water.[9] See Table 2 for suggestions.

  • Prepare Saturated Solution: Dissolve the crude compound in the minimum amount of the "good" solvent at a constant temperature (e.g., room temperature) to create a clear, saturated, or near-saturated solution.

  • Controlled Addition: With vigorous stirring, add the anti-solvent to the solution via a dropping funnel or syringe pump at a slow, controlled rate.[10] A rate that completes the addition over 30-60 minutes is a good starting point. The solution will become cloudy at the point of nucleation.

  • Maturation: After the anti-solvent addition is complete, continue to stir the resulting slurry for at least 1-2 hours to allow for crystal growth and to ensure the system has reached equilibrium.

  • Isolation & Drying: Collect, wash (using a mixture of the solvent/anti-solvent from the final composition), and dry the crystals as described in the cooling crystallization protocol.

Decision Tree: Selecting a Crystallization Method

G start Start: Purify Compound solubility_check Does solubility strongly increase with temperature? start->solubility_check cooling_method Use Cooling Crystallization solubility_check->cooling_method Yes antisolvent_check Is compound highly soluble in one solvent and poorly in a miscible one? solubility_check->antisolvent_check No slurry_check Need to find the most stable polymorph? cooling_method->slurry_check antisolvent_method Use Anti-Solvent Crystallization antisolvent_check->antisolvent_method Yes evaporation_method Use Slow Evaporation or Vapor Diffusion antisolvent_check->evaporation_method No antisolvent_method->slurry_check evaporation_method->slurry_check slurry_method Use Slurry Crystallization slurry_check->slurry_method Yes

Caption: Guide for choosing an initial crystallization strategy.

Section 4: General FAQs

Q: How do I select a good starting solvent for crystallization screening?

A: An ideal single solvent for cooling crystallization should exhibit high solubility for your compound at high temperatures and low solubility at low temperatures.[7] For anti-solvent crystallization, you need a miscible pair where one solvent readily dissolves the compound and the other does not.[9] Use the principle of "like dissolves like" as a starting point. Given the structure of 3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine, which has both polar (ether, amine) and non-polar (aromatic ring) features, a range of solvents should be screened.

Table 2: Suggested Solvents for Initial Screening

SolventClassBoiling Point (°C)PolarityPotential Use
Isopropanol (IPA) Alcohol82.6Polar ProticGood single solvent for cooling crystallization.
Acetonitrile Nitrile81.6Polar AproticGood single solvent for cooling crystallization.
Ethyl Acetate Ester77.1Mid-PolarityCan be a good solvent or part of a pair.
Toluene Aromatic110.6Non-polarCan be a good solvent for cooling or part of a pair.
Heptane Alkane98.4Non-polarLikely an anti-solvent.
Water -100Very PolarLikely an anti-solvent, especially when paired with alcohols.
Acetone Ketone56Polar AproticGood solvent, often paired with an alkane anti-solvent.

Q: What is the role of purity in crystallization?

A: Purity is critical. Impurities can inhibit nucleation, alter crystal habit, or become incorporated into the crystal lattice, reducing the final product's purity.[15] It is highly recommended to start with material that is >95% pure, as determined by techniques like HPLC or NMR. If crystallization fails repeatedly, consider re-purifying your starting material using chromatography.

Q: What is the difference between a solvate and a polymorph?

A: A polymorph refers to different crystal structures of the same compound.[16] A solvate (or a hydrate, if the solvent is water) is a crystalline form where molecules of the crystallization solvent are incorporated into the crystal lattice.[14][16] The formation of a solvate is a real possibility and should be checked for using techniques like Thermogravimetric Analysis (TGA) or Gas Chromatography (GC) to detect the presence of residual solvent.

References

  • Zhang, Y., et al. (2025). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. MDPI. Available at: [Link]

  • Crystallization of small molecules. University of Angers.
  • Rasul, M. G. Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration. PMC. Available at: [Link]

  • Neubauer, A., et al. (2016). Predicting the Effect of Solvent on the Crystal Habit of Small Organic Molecules. ACS Publications. Available at: [Link]

  • van de Streek, J., et al. (2004). Understanding the Effect of a Solvent on the Crystal Habit. ACS Publications. Available at: [Link]

  • Wang, F., et al. (2020). Understanding the role of solvent in regulating the crystal habit. RSC Publishing. Available at: [Link]

  • Ko, C., et al. (2021). Hydrogel Microparticle-Templated Anti-Solvent Crystallization of Small-Molecule Drugs. ACS Publications. Available at: [Link]

  • Crystallization process guide | industrial use. ANDRITZ GROUP. Available at: [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]

  • Cooling Crystallization. Yanming - Chemical Processing. Available at: [Link]

  • Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. (2022). International Journal of Pharmaceutical Investigation. Available at: [Link]

  • Troubleshooting Common Issues with Crystallizer Equipment. (2025). Zhanghua - Filter Dryer. Available at: [Link]

  • Using AntiSolvent for Crystallization. Mettler Toledo. Available at: [Link]

  • Cooling/Freezing Crystallization. Myande. Available at: [Link]

  • Cooling Crystallization. EVATHERM. Available at: [Link]

  • Crystallization. Sulzer. Available at: [Link]

  • Problems with Recrystallisations. University of York. Available at: [Link]

  • Crystallization Tips. Hampton Research. Available at: [Link]

  • Lee, C. W., et al. (2025). Crystallization of Small Molecules in Microgravity Using Pharmaceutical In-Space Laboratory–Biocrystal Optimization eXperiment (PIL-BOX). MDPI. Available at: [Link]

  • Snell, E. H., et al. (2007). Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature. University at Buffalo. Available at: [Link]

  • Yang, Y., et al. (2018). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC. Available at: [Link]

  • Crystallization. Specialty Chemicals.
  • McPherson, A., & Cudney, B. (2014). Optimization of crystallization conditions for biological macromolecules. PMC. Available at: [Link]

  • Chemical crystallization. SPT Labtech. Available at: [Link]

  • Recrystallization - Single Solvent. University of Calgary. Available at: [Link]

  • Raza, K., et al. (2014). Polymorphism: The Phenomenon Affecting the Performance of Drugs. SciSpace. Available at: [Link]

  • Othman, A., et al. (2008). Enantiotropically-related polymorphs of {4-(4-chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl} acetic acid: crystal structures and multinuclear solid-state NMR. PubMed. Available at: [Link]

  • Al-Khattaf, S., et al. (2021). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. PMC. Available at: [Link]

  • Fraga, S., et al. (2014). Polymorphism: an evaluation of the potential risk to the quality of drug products from the Farmácia Popular Rede Própria. SciELO. Available at: [Link]

  • Singhal, D., & Curatolo, W. (2004). Recent advances in the identification and prediction of polymorphs. Semantic Scholar. Available at: [Link]

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Optimization

Technical Support Center: Overcoming Steric Hindrance in the Synthesis of 3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine Derivatives

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine derivatives. This guide is designed for researchers, chemists...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine derivatives. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges related to steric hindrance in this specific class of compounds. We will explore the root causes of these synthetic hurdles and provide actionable troubleshooting strategies, detailed protocols, and expert insights to help you optimize your reactions and achieve your target molecules with higher efficiency and yield.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary source of steric hindrance in the synthesis of these derivatives?

A1: The principal steric challenge arises from the spatial arrangement of substituents on both reacting partners.[1] The phenoxy component, with its ortho-fluoro and meta-chloro groups, creates a sterically demanding environment around the phenolic oxygen. Concurrently, the 3-substituted pyrrolidine ring presents its own bulk, which can impede the approach of reagents. This combined steric congestion significantly hinders the formation of the crucial ether linkage.[2]

Q2: Which synthetic step is most commonly affected by this steric hindrance?

A2: The formation of the ether bond between the 4-chloro-3-fluorophenol and the 3-(hydroxymethyl)pyrrolidine (or its activated equivalent) is the most affected step. This reaction, typically proceeding through an Sₙ2 mechanism like the Williamson ether synthesis, is highly sensitive to steric bulk at the electrophilic carbon and the nucleophile.[3][4] The crowded transition state required for an Sₙ2 reaction is destabilized by the bulky substituents, leading to slow reaction rates or failure.[4]

Q3: Are there viable alternatives to the standard Williamson ether synthesis for this linkage?

A3: Yes. When the Williamson ether synthesis fails or gives poor yields due to steric hindrance or competing elimination reactions, the Mitsunobu reaction is a powerful alternative.[5][6] It operates under milder, neutral conditions and is renowned for its ability to couple sterically hindered alcohols and phenols.[7] While the reaction can be slow with congested substrates, modifications such as using high concentrations and sonication can dramatically accelerate the reaction rate.[5][7]

Q4: How does the choice of solvent impact reactions involving these sterically hindered substrates?

A4: The solvent plays a critical role. For Sₙ2-type reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are highly recommended.[8] These solvents solvate the cation of the alkoxide but leave the nucleophilic anion "naked" and more reactive.[9] In contrast, polar protic solvents (e.g., water, ethanol) can form a "solvent cage" around the nucleophile through hydrogen bonding, increasing its effective steric bulk and reducing its reactivity.[4][10]

Section 2: Troubleshooting Guide: Core Synthesis & Derivatization

This section addresses specific problems you may encounter during your synthesis, providing potential causes and validated solutions.

Problem 1: Low or No Yield in Williamson Ether Synthesis

The formation of the ether linkage via the reaction of a 4-chloro-3-fluorophenoxide with an activated 3-(halomethyl) or 3-(sulfonyloxymethyl)pyrrolidine is often the primary bottleneck.

  • Possible Cause A: Insufficient Nucleophilicity or Reactivity The phenoxide may not be sufficiently nucleophilic, or the reaction conditions may not provide enough energy to overcome the activation barrier imposed by steric hindrance.[1]

  • Solutions & Optimization Strategy:

    • Optimize the Base and Solvent System: Ensure complete deprotonation of the phenol to form the more potent phenoxide nucleophile. Using a strong base like sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF is critical.[11]

    • Increase Reaction Temperature: Carefully increasing the temperature in increments (e.g., from room temperature to 60 °C, 80 °C, etc.) can provide the necessary activation energy.[12] However, monitor the reaction closely for decomposition or the formation of elimination byproducts.[13]

    • Activate the Electrophile: A better leaving group can accelerate the reaction. If you are using a 3-(chloromethyl)pyrrolidine derivative, consider converting the corresponding alcohol to a tosylate or mesylate, as tosylates and mesylates are excellent leaving groups.[14]

  • Possible Cause B: Competing E2 Elimination The phenoxide is a strong base, and if the electrophilic carbon is on a secondary carbon or is sterically hindered, an E2 elimination reaction can compete with or even dominate the desired Sₙ2 substitution, leading to alkene byproducts.[3][14]

  • Solutions & Optimization Strategy:

    • Use the Least Hindered Reactants: The Sₙ2 reaction is most efficient with a primary alkyl halide.[15] Therefore, the preferred disconnection is between the phenoxide as the nucleophile and the 3-(halomethyl)pyrrolidine as the electrophile, rather than the other way around.

    • Employ Milder Conditions: If elimination is a major issue, try using a weaker base like potassium carbonate (K₂CO₃) with a crown ether (e.g., 18-crown-6) to enhance solubility and nucleophilicity, often at a slightly elevated temperature.

ParameterCondition A (Standard)Condition B (Optimized for Hindrance)Condition C (Phase-Transfer)Rationale
Base K₂CO₃Sodium Hydride (NaH)K₂CO₃ / KOHNaH is a strong, non-nucleophilic base ensuring complete deprotonation.[11]
Solvent AcetoneAnhydrous DMF / THFToluene / H₂ODMF is a polar aprotic solvent that enhances nucleophilicity.[9]
Temperature 56 °C (Reflux)25 °C to 100 °C80-110 °CHigher temperatures provide energy to overcome the steric barrier.[12]
Additive NoneNoneTetrabutylammonium bromide (TBAB)A phase-transfer catalyst shuttles the nucleophile into the organic phase.
Expected Yield Low to ModerateModerate to HighModerate to HighOptimized conditions directly address the challenges of steric hindrance.
Problem 2: Mitsunobu Reaction is Sluggish or Fails

The Mitsunobu reaction is an excellent alternative but can be prohibitively slow with highly congested substrates.[5]

  • Possible Cause: Steric Congestion Preventing Formation of Key Intermediates The bulky nature of the phenol and/or the pyrrolidine alcohol can hinder the formation of the crucial alkoxyphosphonium salt intermediate.

  • Solutions & Optimization Strategy:

    • High Concentration & Sonication: This is a highly effective modification. Increasing the reaction concentration (from a typical 0.1 M to 1.0 M or even 3.0 M) and applying sonication can lead to dramatic rate increases, reducing reaction times from days to minutes in some cases.[5][7]

    • Use a More Acidic Pronucleophile: Instead of directly using the phenol, perform the Mitsunobu reaction with the alcohol and a more acidic partner like 4-nitrobenzoic acid.[16] This forms an intermediate ester with inversion of configuration. The resulting nitrobenzoate ester can then be easily hydrolyzed under basic conditions to yield the desired ether. This two-step process often provides higher overall yields for hindered systems.[16]

    • Reagent Choice: Diisopropyl azodicarboxylate (DIAD) is sometimes more effective than diethyl azodicarboxylate (DEAD) for hindered systems.

Problem 3: Low Yield in N-Arylation of the Pyrrolidine Ring

Functionalizing the pyrrolidine nitrogen with an aryl group can also be challenging if the aryl halide has ortho-substituents.

  • Possible Cause: Steric Hindrance Around the Nitrogen and/or Aryl Halide Traditional nucleophilic aromatic substitution methods often fail.

  • Solutions & Optimization Strategy:

    • Employ Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is the state-of-the-art method for forming C-N bonds and is highly tolerant of steric hindrance.[17][18]

    • Ligand and Base Selection: The choice of phosphine ligand is critical. Sterically hindered, electron-rich "Buchwald ligands" (e.g., SPhos, XPhos, RuPhos) are specifically designed to facilitate the coupling of hindered substrates.[19] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required.[18][20]

Section 3: Visual Guides & Workflows
Troubleshooting Workflow for Ether Synthesis

G start Low Yield in Ether Synthesis reaction_type Which reaction? start->reaction_type williamson Williamson Ether Synthesis reaction_type->williamson Williamson mitsunobu Mitsunobu Reaction reaction_type->mitsunobu Mitsunobu williamson_q1 Is elimination observed? williamson->williamson_q1 mitsunobu_q1 Is reaction very slow? mitsunobu->mitsunobu_q1 williamson_sol1 Use better leaving group (Tosylate). Increase temperature cautiously. williamson_q1->williamson_sol1 No williamson_sol2 Switch to Mitsunobu Reaction. williamson_q1->williamson_sol2 Yes mitsunobu_sol1 Increase concentration (1-3 M). Apply sonication. mitsunobu_q1->mitsunobu_sol1 Yes mitsunobu_sol2 Use two-step route via 4-nitrobenzoate intermediate. mitsunobu_q1->mitsunobu_sol2 If still low yield

Caption: Decision tree for troubleshooting low-yield ether synthesis reactions.

Simplified Mitsunobu Reaction Mechanism

G cluster_activation Activation cluster_substitution Substitution PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine DEAD DEAD/DIAD DEAD->Betaine Alkoxyphosphonium Alkoxyphosphonium Salt [R-O-P⁺Ph₃] Betaine->Alkoxyphosphonium + ROH - H⁺ ROH Pyrrolidine-CH₂OH ArOH Phenol (NuH) ArOH->Alkoxyphosphonium Sₙ2 Attack (Inversion) Product Product (Ether) + OPPh₃ Alkoxyphosphonium->Product

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H NMR Spectral Analysis of 3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine

This guide provides an in-depth analysis of the ¹H NMR spectrum of 3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine, a compound of interest in medicinal chemistry and drug development. We will explore the theoretical unde...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H NMR spectrum of 3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine, a compound of interest in medicinal chemistry and drug development. We will explore the theoretical underpinnings of the spectral features, present a detailed, step-by-step protocol for data acquisition, and offer a comparative analysis with a structurally related analogue to highlight the influence of substituents on the NMR spectrum. This guide is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical characterization.

The Strategic Importance of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds.[1][2] For a molecule like 3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine, ¹H NMR allows us to probe the electronic environment of each proton, revealing information about its connectivity, spatial arrangement, and the influence of neighboring functional groups. The chemical shift (δ), spin-spin coupling (J), and signal integration are the three pillars of ¹H NMR analysis that, when interpreted correctly, can lead to an unambiguous structural assignment.

The subject of our analysis, 3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine, presents several interesting structural features that are expected to manifest in its ¹H NMR spectrum: a substituted pyrrolidine ring, a chiral center at the C3 position, and a di-substituted aromatic ring containing both chloro and fluoro atoms. The chirality at C3, for instance, is expected to render the methylene protons on the pyrrolidine ring diastereotopic, leading to more complex splitting patterns than might be naively anticipated.[3] Furthermore, the presence of the fluorine atom will introduce ¹H-¹⁹F coupling, which provides additional structural information.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The acquisition of a clean, high-resolution ¹H NMR spectrum is paramount for accurate structural analysis. The following protocol is a self-validating system designed to ensure data integrity.

Sample Preparation
  • Solvent Selection: The choice of a deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice for many organic molecules due to its excellent dissolving power and relatively clean spectral window. However, if the analyte has exchangeable protons (e.g., the N-H of the pyrrolidine), deuterium oxide (D₂O) can be used to confirm their presence through proton-deuterium exchange. For this analysis, we will proceed with CDCl₃.

  • Concentration: Prepare a solution of approximately 5-10 mg of 3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine in 0.5-0.7 mL of CDCl₃. This concentration is typically sufficient for a modern NMR spectrometer (400 MHz or higher).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS is the universally accepted internal standard for ¹H NMR, with its signal defined as 0.00 ppm.[4]

  • Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer.

ParameterRecommended ValueRationale
Pulse Program A standard single-pulse experiment (e.g., 'zg30')Sufficient for a routine ¹H spectrum.
Acquisition Time (AQ) 3-4 secondsA longer acquisition time improves digital resolution.
Relaxation Delay (D1) 1-2 secondsAllows for sufficient relaxation of the protons between scans, ensuring accurate integration.
Number of Scans (NS) 16-64An appropriate number of scans will improve the signal-to-noise ratio.
Spectral Width (SW) 0-12 ppmThis range covers the vast majority of proton signals in organic molecules.
Temperature 298 K (25 °C)Room temperature is standard for routine analysis.

Predicted ¹H NMR Spectrum of 3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine

The following is a detailed prediction of the ¹H NMR spectrum of the target molecule, based on established principles of chemical shifts and coupling constants.

mol H2a H2a H2b H2b H3 H3 H4a H4a H4b H4b H5a H5a H5b H5b CH2Oa CH2Oa CH2Ob CH2Ob H_arom_a H_arom_a H_arom_b H_arom_b H_arom_c H_arom_c NH NH

Caption: Decision workflow for distinguishing between the fluorinated and non-fluorinated analogues based on the ¹H NMR aromatic region.

Conclusion

The ¹H NMR spectral analysis of 3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine is a multi-faceted process that requires a careful consideration of various structural features. The chirality of the molecule leads to diastereotopic protons on the pyrrolidine ring and the methylene bridge, resulting in complex splitting patterns. The aromatic region is particularly diagnostic, with the chloro and fluoro substituents creating a unique set of three signals with characteristic ¹H-¹⁹F coupling. By comparing the predicted spectrum with that of a non-fluorinated analogue, we can clearly see the utility of NMR in discerning subtle structural differences. This guide provides a robust framework for the acquisition and interpretation of the ¹H NMR spectrum of this and other similarly complex molecules, underscoring the power of NMR as a primary tool for structural elucidation in chemical research.

References

  • Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. RSC.org. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Interpretation of the pyrrolidine region of the ¹H NMR spectrum (400 MHz, CDCl₃) of 9a. Retrieved from [Link]

  • OpenStax. (2023, September 20). 13.4 Chemical Shifts in ¹H NMR Spectroscopy. Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – ¹H NMR Chemical Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • ConnectSci. (1981, March 1). High-field ¹H N.M.R. study of the four-spin system of a set of 2,3,4,5-tetrasubstituted pyrrolidines. Australian Journal of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR chemical shifts and coupling constants of selected model compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of 20-chloro-Ph a. The arrow shows the disappearance of the 20-CH signal. Retrieved from [Link]

  • Semantic Scholar. (2018, November 30). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. Retrieved from [Link]

  • PMC. (n.d.). Quantitative ¹H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Retrieved from [Link]

  • PubMed. (1975). NMR investigations of proline and its derivatives. 4-Proton magnetic resonance parameters and structure of acetyl-proline amide. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a ¹H-NMR Spectrum From The Structure. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • The Royal Society of Chemistry. (2022). Page 1 of 19 Supporting Information Manuscript Title: Improving yield of graphene oxide catalysed n-heterocyclization of amines. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

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Comparative

Technical Guide: Chromatographic Validation of 3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine

Executive Summary The Verdict: While standard C18 chemistry provides adequate retention for 3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine , it frequently fails to resolve critical positional isomers (e.g., 3-chloro-4-f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Verdict: While standard C18 chemistry provides adequate retention for 3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine , it frequently fails to resolve critical positional isomers (e.g., 3-chloro-4-fluoro analogs) and suffers from secondary amine tailing.

Our Recommendation: The Phenyl-Hexyl stationary phase is the superior alternative.[1] By leveraging


-

interactions with the halogenated aromatic ring, it offers orthogonal selectivity that resolves isomeric impurities co-eluting on C18, while maintaining acceptable peak symmetry under acidic conditions.

Part 1: The Analytical Challenge

This molecule presents a "perfect storm" of chromatographic difficulties for drug development professionals:

  • The Secondary Amine (Pyrrolidine Ring): With a pKa

    
     11, the nitrogen is protonated at standard HPLC pH (2-3). This cation interacts strongly with residual silanols on the silica surface, causing severe peak tailing (
    
    
    
    ) and variable retention times.
  • The Halogenated Ether: The 4-chloro-3-fluorophenoxy moiety is lipophilic but structurally similar to potential impurities (e.g., unreacted phenols or regioisomers). Standard hydrophobic interactions (C18) often lack the shape selectivity to distinguish these.

  • UV Transparency: The pyrrolidine ring is UV inactive. Detection relies entirely on the halogenated phenyl ring, necessitating low-UV detection (210–220 nm) where solvent cut-off noise becomes a factor.

The Impurity Profile

Validating purity requires separating the target from these specific synthetic byproducts:

  • Impurity A: 4-Chloro-3-fluorophenol (Starting Material).

  • Impurity B: 3-[(3-Chloro-4-fluorophenoxy)methyl]pyrrolidine (Regioisomer).

  • Impurity C: N-Boc protected intermediate (if deprotection is incomplete).

Part 2: Comparative Methodology

We evaluated three distinct chromatographic systems to determine the optimal validation protocol.

System A: The "Workhorse" (Acidic C18)
  • Column: C18 (e.g., Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase: 0.1% TFA in Water / Acetonitrile.

  • Mechanism: Hydrophobic interaction + Silanol suppression via TFA.

System B: High-pH Stability (Basic C18)
  • Column: Hybrid Silica C18 (e.g., Waters XBridge), 3.5 µm.

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Methanol.[2]

  • Mechanism: Analyte deprotonation (neutral amine) eliminates silanol interaction.

System C: The "Specialist" (Phenyl-Hexyl)
  • Column: Phenyl-Hexyl (e.g., Phenomenex Kinetex), 2.6 µm.

  • Mobile Phase: 0.1% Formic Acid / Methanol.

  • Mechanism: Hydrophobic interaction +

    
    -
    
    
    
    stacking with the fluorinated ring.

Part 3: Performance Data & Comparison

The following data summarizes the performance of each system against critical validation parameters (ICH Q2(R1)).

ParameterSystem A (Acidic C18)System B (High pH C18)System C (Phenyl-Hexyl)
Peak Shape (

)
1.6 (Tailing)1.08 (Excellent) 1.2 (Acceptable)
Isomer Resolution (

)
1.2 (Co-elution risk)1.4 (Marginal)3.5 (Complete Separation)
MS Compatibility Poor (TFA suppresses signal)GoodExcellent
Selectivity (

)
Hydrophobicity onlyHydrophobicity onlyHydrophobicity +

-

Verdict Fail (Poor shape)Pass (Routine Assay)Recommended (Purity Validation)
Analysis of Results
  • System A failed due to the "Silanol Effect." Even with TFA, the secondary amine dragged, compromising the integration of low-level impurities.

  • System B produced the sharpest peaks because the amine was neutral at pH 10. However, it struggled to separate the Regioisomer (Impurity B) because the hydrophobic difference between a 4-Cl,3-F and 3-Cl,4-F substitution is negligible.

  • System C (Phenyl-Hexyl) succeeded because the electron-withdrawing halogens alter the

    
    -cloud density of the aromatic ring. The Phenyl-Hexyl phase interacts differently with the 4-Cl vs. 3-Cl positions, creating the necessary separation window.
    

Part 4: Recommended Experimental Protocol (System C)

This protocol is designed to be a self-validating system for purity determination.

Instrument Setup
  • System: UHPLC or HPLC with Diode Array Detector (DAD).

  • Column: Phenyl-Hexyl, 100 x 2.1 mm, 2.6 µm (Core-Shell).

  • Temperature: 40°C (Critical for mass transfer of the amine).

  • Detection: 215 nm (Primary), 254 nm (Secondary for aromatic specificity).

Mobile Phase Preparation[2][3]
  • Solvent A: Water + 0.1% Formic Acid (v/v).

  • Solvent B: Methanol + 0.1% Formic Acid (v/v).

  • Note: Methanol is preferred over Acetonitrile here to enhance

    
    -
    
    
    
    interactions.
Gradient Profile
Time (min)% Solvent BFlow Rate (mL/min)
0.050.4
1.050.4
10.0950.4
12.0950.4
12.150.4
15.050.4
System Suitability Criteria (Self-Validation)

Before running samples, the system must pass these checks:

  • Resolution (

    
    ):  > 2.0 between Main Peak and Impurity A (Phenol).
    
  • Tailing Factor: < 1.3 for the Main Peak.

  • Precision: %RSD < 1.0% for retention time (n=6 injections).

Part 5: Visualizing the Validation Logic

Workflow: Method Development Decision Tree

This diagram illustrates the logic used to select the Phenyl-Hexyl phase over traditional C18.

MethodSelection Start Analyze Molecule: 3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine CheckAmine Secondary Amine Present? (pKa ~11) Start->CheckAmine RouteC18 Standard C18 (Low pH) CheckAmine->RouteC18 Standard Approach RouteHighPH Hybrid C18 (High pH) CheckAmine->RouteHighPH Fix Tailing CheckHalogen Halogenated Aromatic? RoutePhenyl Phenyl-Hexyl Phase CheckHalogen->RoutePhenyl Orthogonal Selectivity Needed ResultCoelution Result: Isomer Co-elution (Lack of Selectivity) CheckHalogen->ResultCoelution Hydrophobic Separation Only ResultTailing Result: Peak Tailing (Silanol Interaction) RouteC18->ResultTailing RouteHighPH->CheckHalogen ResultSuccess Result: High Resolution (Pi-Pi Interaction) RoutePhenyl->ResultSuccess

Caption: Decision matrix for selecting stationary phases based on molecular moieties (Amine + Halogenated Ring).

Workflow: ICH Q2(R1) Validation Sequence

This diagram outlines the mandatory validation steps to prove the method is "fit for purpose."

ValidationFlow Spec 1. Specificity (Inject Impurity Mix) Lin 2. Linearity (5 Levels: 50-150%) Spec->Lin Pass Rs > 2.0 Acc 3. Accuracy (Spike Recovery) Lin->Acc Pass R² > 0.999 Rob 4. Robustness (pH, Temp, Flow +/-) Acc->Rob Pass Recovery 98-102% Final Validated Method Rob->Final

Caption: Step-by-step validation sequence ensuring specificity, linearity, and robustness per ICH guidelines.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Waters Corporation. (2022). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. Link

  • Chromatography Online. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.[1][3] LCGC International. Link

  • Sigma-Aldrich. (2023). Derivatization and Separation of Aliphatic Amines.[4] MilliporeSigma. Link

  • ChemScene. (2024). Product Information: (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride.[5] (Reference for structural analogs). Link

Sources

Validation

Establishing Quality Control Standards for 3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine Batches

Executive Summary 3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine is a critical chiral building block employed in the synthesis of next-generation tyrosine kinase inhibitors (TKIs) and GPCR ligands. Its structural integr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine is a critical chiral building block employed in the synthesis of next-generation tyrosine kinase inhibitors (TKIs) and GPCR ligands. Its structural integrity—specifically the enantiomeric purity at the C3-pyrrolidine position and the stability of the ether linkage—directly dictates the potency and safety profile of the final pharmaceutical ingredient (API).

This guide establishes a rigorous Quality Control (QC) framework, contrasting Standard Industrial Grade batches against Pharma-Grade Optimized batches. We demonstrate through experimental data that "sufficient" purity (>95%) in this intermediate is often a false economy, leading to catalytic poisoning and complex impurity profiles in late-stage drug development.

Part 1: The Comparative Landscape

In drug discovery, this intermediate is typically synthesized via two primary routes: Nucleophilic Aromatic Substitution (SNAr) or Mitsunobu Coupling . The choice of route and subsequent purification defines the impurity profile.

Comparison of Batch Grades
FeatureStandard Grade (Batch A) Pharma-Grade (Batch B)
Synthesis Route SNAr (Base-mediated displacement)Optimized Mitsunobu + Salt Crystallization
Chemical Purity 95.0% - 97.0%≥ 99.5%
Enantiomeric Excess (ee) 88% - 92% (Racemization risk)≥ 99.0%
Dominant Impurity 4-Chloro-3-fluorophenol (Starting Material)Triphenylphosphine Oxide (Trace <0.1%)
Salt Form Free Base (Oil/Amorphous)Hydrochloride (Crystalline Solid)
Downstream Impact 15-20% yield loss in API coupling; Catalyst poisoning.Consistent reaction kinetics; Simplified API workup.
Performance Data: Impact on API Synthesis

Experimental Context: Coupling Batch A and Batch B with a 4-chloro-quinazoline core via SNAr.

  • Batch A Result: The residual phenol (1.5%) competed with the pyrrolidine amine, creating a "bis-ether" impurity (0.8%) that co-eluted with the API during flash chromatography.

  • Batch B Result: Reaction reached completion in 4 hours (vs. 12 hours for Batch A). No competitive side-reactions observed.

Part 2: Critical Quality Attributes (CQAs) & Analytical Standards

To ensure batch consistency, the following CQAs must be monitored. The "methyl" linker in this molecule increases conformational flexibility compared to direct phenoxy analogs, necessitating strict control over solvent inclusion and hygroscopicity.

Enantiomeric Purity (Chiral HPLC)

The C3-chiral center is prone to racemization under harsh basic conditions (e.g., NaH in DMF).

  • Target: ≥ 99.0% ee.

  • Method: Amylose-based chiral stationary phase (e.g., Chiralpak IA/AD).

  • Why: The (S)-enantiomer often exhibits 100-fold higher binding affinity in kinase pockets than the (R)-enantiomer.

Residual Genotoxic Impurities (GTI)
  • Target: 4-Chloro-3-fluorophenol < 10 ppm.

  • Why: Halogenated phenols are structural alerts for genotoxicity. They must be purged before the final coupling step.

Salt Stoichiometry
  • Target: 0.98 – 1.02 molar equivalent of HCl.

  • Why: As a free base, the secondary amine absorbs CO₂ from air to form carbamates. The HCl salt locks the conformation and prevents oxidation.

Part 3: Experimental Protocols

A. Analytical Method: High-Performance Liquid Chromatography (HPLC)[1][2]

1. Achiral Purity (Reverse Phase)

  • Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 220 nm (Amine absorption) and 270 nm (Aromatic absorption).

  • Flow Rate: 1.0 mL/min.

2. Chiral Purity (Normal Phase)

  • Column: Daicel Chiralpak AD-H (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 0.8 mL/min.

  • Temperature: 25°C.

  • Retention: (R)-isomer ~8.5 min; (S)-isomer ~11.2 min (Must validate with racemate).

B. Optimized Synthesis & Purification (Pharma-Grade)

Principle: Use of Mitsunobu inversion logic to secure chirality, followed by HCl salt formation to purge phosphine oxides.

  • Reagents: N-Boc-3-(hydroxymethyl)pyrrolidine (1.0 eq), 4-Chloro-3-fluorophenol (1.1 eq), Triphenylphosphine (PPh₃, 1.2 eq).

  • Reaction: Dissolve in anhydrous THF. Cool to 0°C. Add Diisopropyl azodicarboxylate (DIAD) dropwise. Stir 12h at RT.

  • Deprotection: Treat crude intermediate with 4M HCl in Dioxane (2h, RT).

  • Critical Purification (The "Pharma" Step):

    • Concentrate to dryness.

    • Redissolve in minimal hot Isopropanol (IPA).

    • Add Ethyl Acetate (EtOAc) dropwise until cloudy.

    • Cool slowly to 4°C. The Product-HCl salt crystallizes; PPh₃O and phenols remain in the mother liquor.

    • Filtration: Wash cake with cold EtOAc/Hexane (1:1).

Part 4: Visualization of Quality Control Logic

Diagram 1: The QC Decision Tree

This workflow dictates the "Go/No-Go" decisions for batch release based on the CQAs defined above.

QC_Decision_Tree Start Raw Batch Received (Crude HCl Salt) Visual Appearance Check (Must be White Crystalline) Start->Visual HPLC_Achiral HPLC-UV (Achiral) Purity > 99.0%? Visual->HPLC_Achiral Pass Recrystallize Recrystallize (IPA/EtOAc) Visual->Recrystallize Fail (Colored/Oily) HPLC_Chiral Chiral HPLC ee > 99.0%? HPLC_Achiral->HPLC_Chiral Yes HPLC_Achiral->Recrystallize No (<99%) GTI_Check Residual Phenol < 10 ppm? HPLC_Chiral->GTI_Check Yes Reject REJECT BATCH (Irreversible racemization) HPLC_Chiral->Reject No (<99% ee) GTI_Check->Recrystallize No Release RELEASE BATCH (Pharma Grade) GTI_Check->Release Yes Recrystallize->Start Re-test

Caption: QC Decision Tree illustrating the rigorous "gate-keeping" required to certify a Pharma-Grade batch. Note that low enantiomeric excess triggers immediate rejection, whereas chemical impurities allow for reprocessing.

Diagram 2: Impurity Fate Mapping

Understanding where impurities originate allows for proactive process control.

Impurity_Map SM1 N-Boc-3-hydroxymethyl pyrrolidine Reaction Mitsunobu Coupling SM1->Reaction SM2 4-Cl-3-F-Phenol SM2->Reaction Reagent DIAD / PPh3 Reagent->Reaction Imp1 Impurity A: Triphenylphosphine Oxide (Removal: Crystallization) Reaction->Imp1 Byproduct Imp2 Impurity B: Unreacted Phenol (Removal: Basic Wash) Reaction->Imp2 Excess Reagent Imp3 Impurity C: Hydrazine Dicarboxylate (Removal: Acid Wash) Reaction->Imp3 Byproduct Product Target Intermediate (Protected) Reaction->Product Main Path

Caption: Impurity Fate Map for the Mitsunobu route. Identifying Triphenylphosphine Oxide as the primary burden necessitates the specific crystallization protocols defined in Part 3.

References

  • European Chemicals Agency (ECHA). (2025). Registration Dossier: 3-(4-chlorophenoxy)pyrrolidine (Analogous Structure). Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Regio- and Enantioselective Hydromethylation of 3-Pyrrolines. PubMed Central. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine

In the fast-paced environment of scientific research and drug development, the responsible management of chemical waste is paramount to ensuring the safety of laboratory personnel and the protection of our environment. T...

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of scientific research and drug development, the responsible management of chemical waste is paramount to ensuring the safety of laboratory personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine, a substituted pyrrolidine derivative. As a senior application scientist, my aim is to offer not just a set of instructions, but a framework for understanding the principles of safe chemical waste management, fostering a culture of safety and responsibility within the laboratory.

Part 1: Hazard Assessment and Waste Classification

The foundational principle of chemical waste disposal is to have a clear plan before any experiment begins.[1] This starts with a thorough hazard assessment of the chemical .

1.1. Presumptive Hazard Identification:

Given the chemical structure of 3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine, we can infer potential hazards based on its constituent parts:

  • Halogenated Aromatic Group (4-Chloro-3-fluorophenoxy): Halogenated compounds can be toxic and persistent in the environment.

  • Pyrrolidine Moiety: Pyrrolidine itself is a flammable liquid and can cause severe skin burns and eye damage.[2][3][4] It is also harmful if swallowed or inhaled.[2]

Therefore, it is prudent to assume that 3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine may exhibit similar toxicological and corrosive properties.

1.2. EPA Hazardous Waste Classification:

According to the EPA, a chemical waste is considered hazardous if it is specifically listed or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[5]

  • Ignitability: The potential for the compound to be a flammable liquid.

  • Corrosivity: The potential to cause severe skin burns and eye damage, as seen with pyrrolidine.[2][3][4]

  • Toxicity: The potential to be harmful if ingested or absorbed.[5]

Without specific data, 3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine must be managed as hazardous waste.

Part 2: Safe Segregation and Storage of Chemical Waste

Proper segregation and storage are critical to prevent dangerous reactions and ensure safe handling.

2.1. Waste Container Selection and Labeling:

  • Container Compatibility: Use a container that is compatible with the chemical waste. For many organic compounds, a high-density polyethylene (HDPE) or glass container is suitable.[6] The original container is often the best choice for waste accumulation.[7]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine," and any known or suspected hazards (e.g., "Toxic," "Corrosive").[6][8] The date of accumulation should also be clearly marked.

2.2. Segregation of Incompatible Wastes:

Never mix different chemical wastes unless you are certain of their compatibility.[1] 3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine waste should be segregated from:

  • Strong oxidizing agents

  • Strong acids

  • Bases

Store the waste container in a designated, well-ventilated satellite accumulation area within the laboratory.[9]

Part 3: Step-by-Step Disposal Protocol

The following protocol outlines the procedural steps for the disposal of 3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing appropriate PPE:

  • Safety goggles (or a face shield for splash hazards)[10]

  • Chemical-resistant gloves (e.g., nitrile or neoprene)

  • A laboratory coat

Step 2: Waste Collection

  • Collect all waste containing 3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine, including residues, contaminated materials (e.g., pipette tips, weighing paper), and rinsates from cleaning glassware, in the designated hazardous waste container.

  • Do not overfill the container; leave at least 10% headspace to allow for expansion.[6]

  • Keep the container securely closed when not in use.[9][11]

Step 3: Decontamination of Empty Containers

An "empty" container that held a hazardous chemical may still contain residual amounts and must be decontaminated before disposal as regular trash.

  • Triple Rinsing: The standard procedure for decontaminating an empty container is to triple rinse it with a suitable solvent that can dissolve the chemical residue.[1][7] The rinsate from this process must be collected and disposed of as hazardous waste.[1]

  • Defacing Labels: After triple rinsing, deface or remove the original chemical label to prevent any confusion.[7]

Step 4: Arranging for Professional Disposal

Hazardous chemical waste must be disposed of through a licensed hazardous waste disposal company.[2]

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup of the hazardous waste.

  • Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately.[9]

The disposal process will likely involve incineration at a permitted hazardous waste facility, which is a common and effective method for destroying organic chemical waste.[2]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine.

DisposalWorkflow A Start: Generation of 3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine Waste B Is the waste container properly labeled with 'Hazardous Waste' and the chemical name? A->B C Label the container immediately. B->C No D Is the waste segregated from incompatible chemicals? B->D Yes C->D E Segregate the waste in a designated satellite accumulation area. D->E No F Collect waste in a compatible, sealed container. D->F Yes E->F G Is the container full? F->G H Contact EHS for waste pickup. G->H Yes I Continue to collect waste. G->I No J Decontaminate empty containers by triple rinsing. H->J I->F K Dispose of empty, decontaminated container in regular trash. J->K L End K->L

Caption: Decision workflow for the disposal of 3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine waste.

Summary of Key Disposal Parameters

ParameterGuidelineRationale
Waste Classification Hazardous WasteAssumed toxicity and corrosivity based on chemical structure.
Container Type Compatible, sealed container (e.g., HDPE, glass)Prevents leaks and reactions with the container material.[7]
Labeling "Hazardous Waste," Chemical Name, Hazard Symbols, DateEnsures proper identification and handling.[6][8]
Storage Segregated, well-ventilated satellite accumulation areaPrevents accidental mixing with incompatible materials.[9]
Disposal Method Licensed hazardous waste disposal contractor (likely incineration)Ensures compliance with regulations and safe destruction of the chemical.[2]
Empty Container Decontamination Triple rinse with a suitable solventRemoves residual chemical, allowing for safe disposal of the container.[1][7]

By adhering to these procedures, researchers and scientists can ensure the safe and compliant disposal of 3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine, contributing to a safer laboratory environment and a healthier planet.

References

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (2023, October). Vanderbilt University Medical Center. Retrieved from [Link]

  • Management of Waste. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury. Retrieved from [Link]

  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved from [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech. Retrieved from [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental. Retrieved from [Link]

  • Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. (n.d.). IDR Environmental Services. Retrieved from [Link]

  • Proper Handling of Hazardous Waste Guide. (n.d.). Environmental Protection Agency. Retrieved from [Link]

  • Defining Hazardous Waste: Characteristics & Regulations. (2021, March 4). Chem Klean. Retrieved from [Link]

  • pyrrolidine - Safety Data Sheet. (n.d.). Sdfine. Retrieved from [Link]

  • Safety Data Sheet. (n.d.). accessdata.fda.gov. Retrieved from [Link]

  • Pyrrolidine - Hazard Summary. (n.d.). New Jersey Department of Health. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine

Topic: Personal protective equipment for handling 3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine Format: Technical Operational Guide Audience: Senior Research Scientists & EHS Officers Executive Safety Summary Compound...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine Format: Technical Operational Guide Audience: Senior Research Scientists & EHS Officers

Executive Safety Summary

Compound Class: Halogenated Cyclic Secondary Amine CAS: (Specific CAS may vary by isomer/salt, treat as NCE - Novel Chemical Entity ) Primary Hazards: CORROSIVE / IRRITANT / SENSITIZER

This guide defines the operational safety architecture for handling 3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine. As a secondary amine linked to a halogenated aromatic ether, this compound presents a dual-threat profile: chemical burns typical of alkaline amines and potential systemic toxicity associated with halogenated aromatics.

The Golden Rule: In the absence of specific toxicological data (LD50/LC50), this compound must be handled as a Category 1 Skin/Eye Corrosive and a Potential Carcinogen/Mutagen until proven otherwise.

Risk Assessment & PPE Matrix

The pyrrolidine moiety is a strong base (pKa ~11). Upon contact with moisture in mucous membranes (eyes, lungs), it generates hydroxide ions, causing immediate liquefactive necrosis. The halogenated tail adds lipophilicity, increasing the rate of dermal absorption.

PPE Specification Table
Protection ZoneStandard RequirementTechnical Specification & Rationale
Hand Protection Double Gloving Inner: Nitrile (4 mil). Outer: Nitrile (8 mil) or Laminate (Silver Shield®). Rationale: Secondary amines can permeate thin nitrile. Laminate is required if handling concentrated oils or solutions >10%.
Ocular Chemical Goggles ANSI Z87.1 Impact + Splash Goggles. Rationale: Safety glasses are insufficient. Alkaline vapors can bypass side shields, causing corneal opacity.
Respiratory Engineering Control Fume Hood (Face Velocity: 80-100 fpm). Contingency: If hood fails, use Full-Face Respirator with P100/OV/AG (Organic Vapor/Acid Gas) cartridges.
Body Barrier Lab Coat Poly-coated or Tyvek® apron over standard cotton coat. Rationale: Cotton absorbs amines, holding the corrosive agent against the skin.
Operational Workflow: From Storage to Synthesis

The following workflow integrates safety into the experimental design.

Phase A: Storage & Stability
  • Atmosphere: Hygroscopic and air-sensitive. Store under Argon or Nitrogen .

  • Temp: 2-8°C (Refrigerated).

  • Segregation: Store away from Acid Chlorides, Anhydrides, and Strong Oxidizers .[1] Reaction with these generates exothermic heat and potentially toxic chloramines.

Phase B: Weighing & Transfer
  • State: Likely a viscous oil or low-melting solid.

  • Static Risk: Pyrrolidines can carry static charge.[1] Use an antistatic gun before weighing.

  • Technique:

    • Tare vial outside the stock container.

    • Use a disposable glass pipette or spatula.

    • Do not return excess material to the stock bottle (avoids hydrolysis/contamination).

Phase C: Reaction Setup
  • Solvent Choice: Avoid halogenated solvents (DCM/Chloroform) if possible to simplify waste streams, though solubility often dictates their use.

  • Quenching: If used as a reagent, quench reactions slowly. The amine functionality is basic; adding acid will generate heat (neutralization enthalpy).

Visualization: Safety Logic & Workflow

The following diagrams illustrate the decision-making logic for PPE selection and the operational lifecycle of the compound.

Diagram 1: Risk Assessment Logic

RiskAssessment Compound 3-[(4-Chloro-3-fluorophenoxy) methyl]pyrrolidine FuncGroup1 Pyrrolidine Ring (Secondary Amine) Compound->FuncGroup1 FuncGroup2 Halogenated Ether Compound->FuncGroup2 Hazard1 Alkaline Corrosive (pH > 11) FuncGroup1->Hazard1 Hazard2 Lipophilic Absorption FuncGroup2->Hazard2 Risk1 Liquefactive Necrosis (Eyes/Skin) Hazard1->Risk1 Risk2 Systemic Toxicity (Liver/Kidney) Hazard2->Risk2 PPE_Eye PPE: Chemical Goggles (No Safety Glasses) Risk1->PPE_Eye PPE_Skin PPE: Double Nitrile or Laminate Gloves Risk2->PPE_Skin

Caption: Causal link between chemical structure, physiological hazard, and required PPE.

Diagram 2: Operational Lifecycle

Workflow Start Receipt of Material Storage Storage: 4°C, Argon (Segregate from Acids) Start->Storage Weighing Weighing: Fume Hood Only (Antistatic Protocols) Storage->Weighing Reaction Reaction: Inert Atmosphere (Monitor Exotherms) Weighing->Reaction Quench Quench: Slow Acid Addition (Ice Bath Required) Reaction->Quench Disposal Disposal: Halogenated Basic Waste Quench->Disposal

Caption: Step-by-step lifecycle management to minimize exposure risks.

Emergency Response Protocols
Exposure Incidents[1][2]
  • Eye Contact (Critical):

    • IMMEDIATE irrigation for minimum 15 minutes .

    • Hold eyelids apart.

    • Do not use neutralization agents (vinegar, etc.)—this causes secondary thermal burns.

    • Seek ophthalmological evaluation immediately.

  • Skin Contact:

    • Drench with water immediately.[3]

    • Remove contaminated clothing under the safety shower.

    • Wash with soap and water to remove the lipophilic halogenated residue.

Spill Management (Small Scale < 50mL)
  • Evacuate the immediate area.

  • Don PPE: Double gloves, goggles, respirator.

  • Absorb: Use a Universal Absorbent or Vermiculite. Avoid acid-based neutralizers initially to prevent fuming.

  • Clean: Wipe area with dilute soap solution, then water.

Disposal & Environmental Compliance

This compound poses a specific challenge: it is both Basic and Halogenated .

Waste StreamClassificationInstructions
Stream A Halogenated Organic PREFERRED. Due to the Chloro/Fluoro groups, this must be incinerated at high temp.
Stream B Basic Organic Acceptable if halogen content is below facility threshold (<1%).
DO NOT USE Acid Waste DANGER. Mixing with acidic waste streams can cause violent exotherms and pressure buildup in drums.

Protocol: Collect in a dedicated container labeled: "Hazardous Waste: Halogenated Amines. High pH. Toxic."

References
  • National Institutes of Health (NIH) - PubChem. Pyrrolidine Compound Summary & Safety Data. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[4] Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Information on Chemicals - Halogenated Aromatic Amines. Retrieved from [Link]

Sources

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